4-epi-Withaferin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H38O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(1S,2R,6R,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23+,24+,26+,27-,28+/m0/s1 |
InChI Key |
DBRXOUCRJQVYJQ-SKXGSRCNSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@H]6O)C)O5)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-epi-Withaferin A: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-epi-Withaferin A, a stereoisomer of the well-studied withanolide Withaferin A, is emerging as a compound of significant interest in medicinal chemistry and drug discovery. Distinguished by the alpha orientation of the hydroxyl group at the C4 position of its steroidal backbone, this epimer exhibits unique biological activities, including enhanced cytotoxicity and cytoprotective heat-shock-inducing properties.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological functions of this compound, offering a valuable resource for researchers exploring its therapeutic potential.
Chemical Structure and Properties
This compound is a C28 steroidal lactone built upon an ergostane-type skeleton. The key structural feature that differentiates it from Withaferin A is the stereochemistry at the C4 position. While Withaferin A possesses a hydroxyl group in the beta (β) configuration, this compound features a hydroxyl group in the alpha (α) position. This seemingly subtle change in stereochemistry can significantly impact the molecule's three-dimensional shape and, consequently, its interaction with biological targets.
Table 1: Chemical and Physical Properties of Withaferin A (for comparison)
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₆ | [2] |
| Molecular Weight | 470.6 g/mol | [2] |
| Melting Point | 252-253 °C | [3][4] |
| Solubility | Soluble in DMSO (up to 20 mg/ml), methanol, and ethanol.[3][4] | |
| Appearance | White solid | [3] |
Spectroscopic Data:
While specific NMR and mass spectrometry data for this compound are not extensively published, the structural similarity to Withaferin A allows for predictable spectroscopic characteristics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are expected to be very similar to those of Withaferin A, with the most significant differences in chemical shifts observed for the protons and carbons in the A-ring, particularly around the C4 position. The change in stereochemistry of the C4-hydroxyl group will influence the spatial arrangement of neighboring protons, leading to distinct coupling constants and through-space correlations in 2D NMR experiments (e.g., NOESY).
-
Mass Spectrometry (MS): The mass spectrum of this compound would be identical to that of Withaferin A, as they are isomers. High-resolution mass spectrometry would confirm the elemental composition as C₂₈H₃₈O₆. Fragmentation patterns in tandem MS (MS/MS) are also expected to be very similar, though minor differences in ion abundances might be observed due to stereochemical influences on fragmentation pathways.
Biological Activities and Signaling Pathways
Preliminary studies indicate that this compound possesses distinct and potent biological activities. It has been shown to enhance cytotoxicity and exhibit cytoprotective heat-shock-inducing activity (HSA).[1] This suggests its potential in the research of diseases associated with protein aggregation by stimulating cellular defense mechanisms.[1]
While the specific signaling pathways modulated by this compound are still under investigation, the known pathways affected by its epimer, Withaferin A, provide a strong foundation for future research. Withaferin A is known to interact with a multitude of cellular targets, leading to the modulation of several key signaling pathways implicated in cancer and other diseases.
Potential Signaling Pathways for Investigation (based on Withaferin A):
-
NF-κB Signaling: Withaferin A is a potent inhibitor of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[5] It is plausible that this compound shares this inhibitory activity.
-
Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Withaferin A has been shown to inhibit this pathway in glioblastoma cells.[3]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli. Withaferin A can alter the normal protein expression and activation in this pathway.[3]
-
Heat Shock Response (HSR): The induction of a heat shock response is a noted activity of this compound.[1] This pathway, primarily mediated by the heat shock factor 1 (HSF1), leads to the upregulation of heat shock proteins (HSPs) that function as molecular chaperones to protect cells from stress and protein misfolding.[6]
-
Apoptosis Pathways: Withaferin A induces apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.[3]
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in publicly available literature. However, methodologies used for Withaferin A and its analogs can be adapted.
Isolation from Natural Sources
While Withaferin A is a major constituent of Withania somnifera, the presence and abundance of this compound in this or other plant sources require further investigation. A general protocol for the extraction and isolation of withanolides is as follows:
-
Extraction: Dried and powdered plant material (e.g., leaves of Withania somnifera) is extracted with a methanol-water mixture (e.g., 80:20) via reflux.[7] The solvent is then removed under reduced pressure.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning. For instance, partitioning between water and chloroform can separate withanolides into the chloroform layer.
-
Chromatography: The chloroform fraction is further purified using column chromatography on silica gel with a gradient elution system (e.g., ethyl acetate/petroleum ether).[8] Fractions are monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing compounds with similar Rf values to withanolides are pooled and subjected to further purification by High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Caption: A general workflow for the isolation of withanolides from plant material.
Semisynthesis from Withaferin A
Given the abundance of Withaferin A, a semisynthetic approach to obtain this compound is a viable strategy. This would likely involve an oxidation-reduction sequence at the C4 position.
-
Oxidation: The 4β-hydroxyl group of Withaferin A can be oxidized to a ketone using a mild oxidizing agent like manganese dioxide (MnO₂).[8]
-
Reduction: The resulting 4-keto intermediate can then be stereoselectively reduced to the 4α-hydroxyl group. This reduction step is critical, and the choice of reducing agent (e.g., sodium borohydride in the presence of a chelating agent) will determine the stereochemical outcome.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Future Directions
The distinct biological profile of this compound warrants further investigation. Key areas for future research include:
-
Comprehensive Structural Elucidation: Detailed 1D and 2D NMR studies and X-ray crystallography are needed to unequivocally confirm the stereochemistry and conformation of this compound.
-
Quantitative Biological Evaluation: A thorough assessment of its cytotoxic and heat-shock-inducing activities across a panel of cell lines is required to understand its therapeutic window and potential applications.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
Conclusion
This compound represents a promising lead compound with unique biological activities that distinguish it from its well-known epimer, Withaferin A. Its enhanced cytotoxicity and ability to induce a heat shock response suggest potential therapeutic applications in oncology and neurodegenerative diseases. This technical guide provides a foundational understanding of this intriguing molecule, highlighting the need for further research to fully unlock its therapeutic potential. The detailed methodologies and outlined future directions aim to facilitate and inspire continued investigation into the chemical and biological properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A Induces Proteasome Inhibition, Endoplasmic Reticulum Stress, the Heat Shock Response and Acquisition of Thermotolerance | PLOS One [journals.plos.org]
- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A Induces Heat Shock Response and Ameliorates Disease Progression in a Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Natural Sources and Isolation of 4-epi-Withaferin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of 4-epi-Withaferin A, a bioactive steroidal lactone of interest in pharmaceutical research. The document details quantitative data on withanolide content, experimental protocols for extraction and separation, and insights into the compound's biological activities.
Natural Sources of this compound
This compound is a natural withanolide found primarily in plants of the Solanaceae family. The most significant and widely studied source is Withania somnifera (L.) Dunal, commonly known as Ashwagandha or Indian Ginseng.[1][2] While this compound is an analogue of the more abundant Withaferin A, its presence is often in lower concentrations. Other species within the Withania genus and other Solanaceae plants like those from the Acnistus and Physalis genera are also known to produce a variety of withanolides and may serve as potential, though less characterized, sources of this compound.
Distribution within Withania somnifera
The concentration of withanolides, including Withaferin A and its epimers, varies significantly depending on the plant part, geographical location, and chemotype. The leaves are consistently reported to have the highest concentration of Withaferin A, and by extension, are likely the best source for this compound.[3][4][5]
Table 1: Withaferin A Content in Different Parts of Withania somnifera
| Plant Part | Withaferin A Content (% w/w of dry material) | Reference |
| Leaves | 1.69% (highest recorded) | [6] |
| Roots | 0.77% (highest recorded) | [6] |
| Stems | 0.49% (highest recorded) | [6] |
Note: This data is for Withaferin A and serves as a proxy for the potential abundance of its epimer, this compound, in different plant parts. Specific quantitative data for this compound is limited in publicly available literature.
Isolation and Purification of this compound
The isolation of this compound from its natural source, primarily Withania somnifera leaves, involves a multi-step process of extraction, fractionation, and chromatographic separation. Due to its structural similarity to Withaferin A, the separation of these two epimers is a critical and challenging step.
General Isolation Workflow
The overall process for isolating this compound is outlined in the diagram below.
Detailed Experimental Protocols
The following protocols are based on established methods for the isolation of withanolides from Withania somnifera.
-
Plant Material Preparation: Air-dry fresh leaves of Withania somnifera in the shade and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered leaves in methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove fats and pigments. Discard the hexane layer.
-
Subsequently, partition the aqueous methanol layer with a solvent of intermediate polarity, such as chloroform or dichloromethane, to extract the withanolides.
-
Collect the chloroform/dichloromethane fractions and evaporate the solvent to yield a withanolide-rich fraction.
-
-
Column Chromatography:
-
Subject the withanolide-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or ethyl acetate).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (95:5 v/v) and visualize the spots under UV light (254 nm) or by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
Pool the fractions containing compounds with Rf values similar to standard Withaferin A.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using preparative reversed-phase HPLC (RP-HPLC).
-
A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
The separation of this compound from Withaferin A can be achieved by optimizing the mobile phase composition and flow rate. A gradient elution may be necessary for better resolution of these closely related isomers.[7]
-
Collect the fraction corresponding to the peak of this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biological Activity and Signaling Pathways
While the biological activities of Withaferin A have been extensively studied, specific research on this compound is less abundant. However, available data suggests it shares some biological properties with its epimer and also possesses distinct activities.
Known Biological Activities
This compound has been shown to enhance cytotoxicity and exhibit cytoprotective heat-shock-inducing activity (HSA).[1] This suggests its potential in research related to protein aggregation-associated diseases by stimulating cellular defense mechanisms.[1]
Potential Signaling Pathways
Given its structural similarity to Withaferin A, it is plausible that this compound may modulate similar signaling pathways. Withaferin A is known to interact with multiple targets and influence several key cellular processes. The diagram below illustrates some of the major signaling pathways affected by Withaferin A, which may also be relevant for its 4-epimer.
It is important for researchers to conduct specific studies to elucidate the precise molecular targets and signaling pathways directly modulated by this compound to differentiate its bioactivity profile from that of Withaferin A.
Conclusion
This compound is a promising natural product with potential therapeutic applications. Its primary source is Withania somnifera, with the leaves offering the highest concentration. The isolation and purification of this compound require meticulous chromatographic techniques to separate it from its more abundant epimer, Withaferin A. Further research is warranted to fully characterize the quantitative distribution of this compound in various natural sources and to delineate its specific mechanisms of action and signaling pathways. This will be crucial for its future development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production dynamics of Withaferin A in Withania somnifera (L.) Dunal complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of withaferin a content of root, stem and leaf extracts of withania somnifera (l) dunal collected in Kenya [erepository.uonbi.ac.ke]
- 7. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Path to 4-epi-Withaferin A: An In-depth Technical Guide to its Biosynthesis in Withania somnifera
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withania somnifera, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties. Central to its medicinal prowess are a class of C28 steroidal lactones known as withanolides. Among these, Withaferin A has been extensively studied for its potent anti-inflammatory, anti-cancer, and adaptogenic activities. However, the biosynthesis of its stereoisomer, 4-epi-Withaferin A, presents a fascinating enigma for researchers. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to withanolides in Withania somnifera, with a specific focus on the yet-to-be-elucidated formation of this compound. This document synthesizes the latest research findings, presenting key enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the involved pathways to aid researchers in this dynamic field.
The General Withanolide Biosynthetic Pathway: A Multi-step Enzymatic Cascade
The biosynthesis of withanolides is a complex process originating from the isoprenoid pathway, branching off from the synthesis of sterols. The precursor molecule, 24-methylenecholesterol, is derived from both the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. A series of oxidative reactions, catalyzed primarily by cytochrome P450 (CYP) enzymes, a short-chain dehydrogenase/reductase (SDR), and a sulfotransferase (SULT), sculpt the characteristic withanolide scaffold.
The core structural modifications include the formation of a δ-lactone ring on the sterol side chain and the functionalization of the A and B rings. Recent breakthroughs have identified a biosynthetic gene cluster in W. somnifera that orchestrates these transformations.[1][2]
Key Enzymes in Withanolide Biosynthesis
A suite of enzymes has been identified as crucial players in the formation of the withanolide core structure. These enzymes are believed to act sequentially to modify the initial sterol backbone.
| Enzyme Class | Specific Enzymes | Function | Reference |
| Cytochrome P450 | CYP87G1, CYP749B2 | Involved in the formation of the lactone ring on the sterol side chain. | [1][2] |
| Cytochrome P450 | CYP88C7, CYP88C10 | Generate the characteristic A-ring structure, including a C1 ketone and C2-C3 unsaturation. | [1][2] |
| Short-Chain Dehydrogenase/Reductase | SDH2 | Participates in the formation of the lactone ring. | [1][2] |
| Sulfotransferase | SULF1 | A core pathway enzyme involved in generating the withanolide A-ring structure. | [1][2] |
| UDP-Glycosyltransferases | WsGT4, WsGT6 | Catalyze the final glycosylation step, converting withanolides to withanosides. |
The Unresolved Stereochemistry of this compound
While the general pathway provides a framework for withanolide synthesis, the precise enzymatic step responsible for the C4-epimerization that distinguishes this compound from Withaferin A remains unknown. The current literature does not point to a specific epimerase or a stereospecific function of the known CYPs that would result in the 4-epi configuration. It is plausible that a yet-unidentified enzyme is responsible for this stereochemical modification, or that one of the known enzymes possesses a broader substrate specificity or a dual function that includes epimerization under specific cellular conditions. Further research, including detailed enzymatic assays with purified enzymes and pathway intermediates, is necessary to unravel this mystery.
Visualizing the Biosynthetic and Experimental Landscape
To facilitate a deeper understanding of the complex processes involved, the following diagrams illustrate the putative biosynthetic pathway and common experimental workflows used in its elucidation.
Caption: Putative biosynthetic pathway of withanolides in Withania somnifera.
Caption: General experimental workflow for elucidating the withanolide biosynthetic pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing insights into gene expression and metabolite levels.
Table 1: Relative Gene Expression of Withanolide Biosynthetic Genes
| Gene | Tissue | Relative Expression Level (Fold Change) | Condition | Reference |
| WsDWF5 | Leaf | - (Silenced) | VIGS | [3] |
| CYP85A69 | Leaf | Increased | Transient Overexpression | |
| CYP85A69 | Leaf | Decreased | amiRNA silencing | |
| HMGR | Reproductive Phase Leaf | 3.88 | Compared to Vegetative Phase | [4] |
| SMT | Reproductive Phase Leaf | 2.63 | Compared to Vegetative Phase | [4] |
| CAS | Reproductive Phase Leaf | 2.58 | Compared to Vegetative Phase | [4] |
| DXR | Reproductive Phase Leaf | 2.24 | Compared to Vegetative Phase | [4] |
Table 2: Quantification of Withanolides
| Withanolide | Plant Material | Concentration | Analytical Method | Reference |
| Withaferin A | W. somnifera root aqueous extract (in mice plasma) | Cmax: ~50-100 ng/mL | HPLC-MS/MS | [5] |
| Withanolide A | W. somnifera root aqueous extract (in mice plasma) | Cmax: ~25-50 ng/mL | HPLC-MS/MS | [5] |
| Withaferin A | W. somnifera plant extracts | LOD: 6 ng/g | LC-MS/MS | [3] |
Detailed Experimental Protocols
This section provides a compilation of methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the transcript levels of target genes involved in withanolide biosynthesis.
Protocol:
-
RNA Isolation: Total RNA is extracted from W. somnifera tissues (e.g., leaves, roots) using a suitable method, such as a TRIzol-based reagent or a commercial plant RNA extraction kit. The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis.[6][7]
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[6]
-
Primer Design: Gene-specific primers are designed for the target genes and a reference gene (e.g., actin, ubiquitin) for normalization.[8]
-
qRT-PCR Reaction: The qRT-PCR reaction is performed using a SYBR Green-based master mix in a real-time PCR system. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.[6][7]
-
Thermal Cycling: A standard thermal cycling program is used, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end to verify the specificity of the amplicons.[9]
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[6]
LC-MS/MS for Withanolide Quantification
Objective: To accurately identify and quantify withanolides in plant extracts or biological samples.
Protocol:
-
Sample Preparation: Plant material is dried and ground to a fine powder. Withanolides are extracted using a suitable solvent, such as methanol or a methanol-water mixture. For plasma samples, a liquid-liquid extraction is typically performed.[5][10]
-
Chromatographic Separation: The extracted samples are analyzed using a reversed-phase HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS). A C18 column is commonly used for separation.[3][5][11]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or ammonium acetate.[3][5]
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target withanolide.[3][5][11]
-
Quantification: Quantification is achieved by comparing the peak areas of the target withanolides in the samples to a calibration curve generated using authentic standards.[5]
Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana
Objective: To transiently express and functionally characterize candidate genes from the withanolide biosynthetic pathway.
Protocol:
-
Vector Construction: The coding sequence of the target gene is cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the CaMV 35S promoter.
-
Agrobacterium tumefaciens Transformation: The expression vector is introduced into a suitable A. tumefaciens strain (e.g., GV3101).[11][12][13]
-
Infiltration: The transformed A. tumefaciens culture is grown and then infiltrated into the leaves of young N. benthamiana plants using a needleless syringe. A strain carrying the p19 silencing suppressor is often co-infiltrated to enhance protein expression.[12]
-
Incubation: The infiltrated plants are incubated for 2-5 days to allow for transient gene expression.
-
Analysis: The expressed protein can be analyzed by Western blotting. For functional assays, microsomes can be isolated from the infiltrated leaf tissue, or the products of the enzymatic reaction can be directly extracted and analyzed by LC-MS.
Virus-Induced Gene Silencing (VIGS) in Withania somnifera
Objective: To investigate the function of a gene by transiently silencing its expression.
Protocol:
-
Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).[5][10][14]
-
Agrobacterium Preparation: The pTRV1 vector and the pTRV2 construct are separately transformed into A. tumefaciens.
-
Infiltration: Cultures of A. tumefaciens carrying pTRV1 and the pTRV2 construct are mixed and co-infiltrated into the leaves of young W. somnifera plants.[5][10]
-
Phenotypic and Molecular Analysis: The plants are monitored for any visible phenotypes resulting from gene silencing. The efficiency of silencing is confirmed by qRT-PCR to measure the transcript levels of the target gene. The effect on the metabolome is assessed by LC-MS/MS analysis of withanolides.[3]
Future Directions and Conclusion
The elucidation of the complete biosynthetic pathway of withanolides, including the stereospecific steps leading to compounds like this compound, holds immense potential for metabolic engineering and synthetic biology approaches. The ability to produce specific withanolides in high yields through heterologous expression systems could revolutionize their use in drug development.
Future research should focus on:
-
Identification of the 4-epimerase: A targeted search for epimerase or isomerase enzymes in the W. somnifera transcriptome, followed by functional characterization, is crucial.
-
In-depth enzymatic characterization: Detailed kinetic studies of the identified biosynthetic enzymes will provide a deeper understanding of their substrate specificity and catalytic mechanisms.
-
Metabolic flux analysis: Quantifying the flow of metabolites through the pathway will help identify rate-limiting steps and inform metabolic engineering strategies.
-
Reconstitution of the entire pathway: The ultimate goal is to reconstitute the complete biosynthetic pathway in a heterologous host, such as yeast or N. benthamiana, to enable controlled and scalable production of desired withanolides.
This technical guide provides a solid foundation for researchers embarking on the exciting journey of unraveling the biosynthesis of this compound and other valuable withanolides. The combination of advanced molecular biology techniques, sophisticated analytical methods, and a deeper understanding of the underlying enzymatic machinery will undoubtedly pave the way for novel applications of these potent natural products.
References
- 1. De Novo Assembly, Functional Annotation and Comparative Analysis of Withania somnifera Leaf and Root Transcriptomes to Identify Putative Genes Involved in the Withanolides Biosynthesis | PLOS One [journals.plos.org]
- 2. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]
- 3. Comparative transcriptome analysis of different chemotypes elucidates withanolide biosynthesis pathway from medicinal plant Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus-Induced Gene Silencing for Functional Genomics in Withania somnifera, an Important Indian Medicinal Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ifgtbenvis.in [ifgtbenvis.in]
- 7. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Transcriptome analysis reveals in vitro cultured Withania somnifera leaf and root tissues as a promising source for targeted withanolide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stork: Virus-Induced Gene Silencing for Functional Genomics in Withania somnifera, an Important Indian Medicinal Plant [storkapp.me]
- 11. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 12. patharkar.com [patharkar.com]
- 13. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virus-induced gene silencing of Withania somnifera squalene synthase negatively regulates sterol and defence-related genes resulting in reduced withanolides and biotic stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Territory: Elucidating the Mechanism of Action of 4-epi-Withaferin A in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The scientific community has shown significant interest in the therapeutic potential of withanolides, a group of naturally occurring steroids derived from plants of the Solanaceae family. Among these, Withaferin A has been extensively studied for its potent anticancer properties. However, its stereoisomer, 4-epi-Withaferin A, remains a relatively enigmatic compound with a scarcity of dedicated research into its mechanism of action in cancer cells. This technical guide aims to provide a comprehensive overview of the known anticancer mechanisms of the closely related and well-documented Withaferin A, which can serve as a foundational framework for investigating this compound. This document summarizes key signaling pathways, presents quantitative data, details experimental protocols, and provides visual representations of the molecular interactions of Withaferin A, offering a valuable resource for researchers venturing into the study of its 4-epimer.
Introduction: The Withanolide Family and the Quest for Novel Anticancer Agents
Withanolides, particularly Withaferin A, have demonstrated a remarkable ability to combat cancer through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[1][2][3] These compounds interact with multiple cellular targets, making them promising candidates for multi-targeted cancer therapy.[4][5] Given that subtle stereochemical differences can significantly alter biological activity, a thorough investigation into the specific mechanisms of this compound is warranted to unlock its full therapeutic potential.
The Well-Trodden Path: Mechanism of Action of Withaferin A
As a starting point for understanding this compound, a detailed examination of Withaferin A's mechanism of action is crucial. The anticancer effects of Withaferin A are pleiotropic, impacting numerous facets of cancer cell biology.
Induction of Apoptosis: Orchestrating Programmed Cell Death
Withaferin A is a potent inducer of apoptosis in a wide range of cancer cell lines.[2][3] This programmed cell death is triggered through multiple interconnected pathways:
-
Generation of Reactive Oxygen Species (ROS): Withaferin A treatment leads to an increase in intracellular ROS levels, which in turn causes mitochondrial dysfunction and initiates the intrinsic apoptotic pathway.[4][6]
-
Modulation of Bcl-2 Family Proteins: It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria.[4][7]
-
Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-3 and -9, which are the executioners of apoptosis.[4][8]
-
PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7][8]
-
Endoplasmic Reticulum (ER) Stress: Withaferin A can also induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[9][10]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Withaferin A effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][11][12] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:
-
Downregulation of Cyclins and CDKs: It decreases the levels of cyclins such as Cyclin B1 and cyclin-dependent kinases like CDK1.[11][13]
-
Inhibition of Cdc25 Phosphatases: Withaferin A can inhibit Cdc25B and Cdc25C, leading to the accumulation of inactive, phosphorylated CDK1.[12]
-
Induction of p21: In some cancer cell types, it can induce the expression of the cyclin-dependent kinase inhibitor p21.[2][9]
Inhibition of Key Oncogenic Signaling Pathways
A significant aspect of Withaferin A's anticancer activity is its ability to interfere with major signaling pathways that drive cancer progression:
-
STAT3 Signaling: It inhibits both constitutive and IL-6-inducible STAT3 phosphorylation and activation, a critical pathway for cancer cell survival and proliferation.[2]
-
NF-κB Signaling: Withaferin A suppresses the activation of NF-κB, a key regulator of inflammation and cell survival, by preventing the degradation of its inhibitor, IκBα.[4][8]
-
Akt/PI3K Signaling: It can inhibit the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[4][5]
-
Notch Signaling: Withaferin A has been shown to inhibit Notch-1 signaling in certain cancers.[2]
Anti-Metastatic and Anti-Angiogenic Effects
Withaferin A demonstrates potential in preventing cancer spread and the formation of new blood vessels that feed tumors:
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): It can reverse EMT by increasing the expression of epithelial markers like E-cadherin and decreasing mesenchymal markers such as vimentin.[1]
-
Suppression of Angiogenesis: Withaferin A inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF).[7]
Targeting Chaperone Proteins
A key molecular target of Withaferin A is the heat shock protein 90 (HSP90). By inhibiting HSP90, Withaferin A leads to the degradation of numerous client proteins that are essential for cancer cell survival and growth, including Akt and CDK4.[4]
Quantitative Data: The Potency of Withaferin A
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Withaferin A in various cancer cell lines, providing a quantitative measure of its cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.85 | [14][15] |
| MDA-MB-231 | Breast Cancer | 1.07 | [14][15] |
| HeLa | Cervical Cancer | ~0.5-1.0 | [16][17] |
| OVK18 | Ovarian Cancer | ~0.5-1.0 | [16] |
| SKOV3 | Ovarian Cancer | >2.0 | [16] |
| PC-3 | Prostate Cancer | ~2.0-4.0 | [11] |
| DU-145 | Prostate Cancer | ~2.0-4.0 | [11] |
| KLE | Endometrial Cancer | 10 | [2] |
Experimental Protocols: A Methodological Guide
For researchers aiming to investigate the mechanism of action of this compound, the following standard experimental protocols, widely used in the study of Withaferin A, are recommended.
Cell Viability Assay
-
Principle: To determine the cytotoxic effects of the compound on cancer cells.
-
Method:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Apoptosis Assay by Flow Cytometry
-
Principle: To quantify the percentage of apoptotic and necrotic cells.
-
Method:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: To determine the distribution of cells in different phases of the cell cycle.
-
Method:
-
Treat cells with this compound for the indicated time.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blotting
-
Principle: To detect and quantify the expression levels of specific proteins.
-
Method:
-
Treat cells with this compound and lyse them in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved PARP, caspases, cyclins, STAT3, p-STAT3, Akt, p-Akt).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Withaferin A and a typical experimental workflow for its analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin A triggers G2/M arrest and intrinsic apoptosis in glioblastoma cells via ATF4‐ATF3‐CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Withaferin A triggers G2/M arrest and intrinsic apoptosis in glioblastoma cells via ATF4-ATF3-CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Withaferin-A induces mitotic catastrophe and growth arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ayurvedic Medicine Constituent Withaferin A Causes G2 and M Phase Cell Cycle Arrest in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 15. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
The Pharmacological Profile of 4-epi-Withaferin A: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the pharmacological properties of withanolides, focusing primarily on Withaferin A due to the limited availability of specific data for its epimer, 4-epi-Withaferin A. While structurally similar, the biological activities of these two compounds may differ. The information on Withaferin A serves as a foundational reference for researchers and drug development professionals interested in the potential of this compound.
Introduction
This compound is a steroidal lactone and a member of the withanolide class of compounds, which are naturally occurring C28 steroids. It is an epimer of the more extensively studied Withaferin A, both of which are found in the plant Withania somnifera (Ashwagandha). While research on this compound is still in its early stages, it has been identified as an analogue of Withaferin A that enhances cytotoxicity and cytoprotective heat-shock-inducing activity[1]. This suggests its potential in therapeutic areas such as oncology and diseases associated with protein aggregation[1]. This guide synthesizes the known information on this compound and leverages the extensive pharmacological data of Withaferin A to provide a detailed technical overview for researchers.
Core Pharmacological Activities
The primary reported activities of this compound are enhanced cytotoxicity and the induction of a cytoprotective heat shock response[1]. Given its structural similarity to Withaferin A, it is plausible that it shares other pharmacological properties, including anti-inflammatory and broader anti-cancer effects.
Anticancer Activity
Withaferin A exhibits potent anticancer effects across a wide range of cancer cell lines. Its mechanisms are multifactorial and include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.
Quantitative Data on Withaferin A Cytotoxicity:
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | 1066 nM | 72 h | [2] |
| MCF-7 | ER-positive Breast Cancer | 853.6 nM | 72 h | [2] |
| Panc-1 | Pancreatic Cancer | 1.24 µM | - | [3] |
| MiaPaca2 | Pancreatic Cancer | 2.93 µM | - | [3] |
| BxPc3 | Pancreatic Cancer | 2.78 µM | - | [3] |
| CaSki | Cervical Cancer | 0.45 ± 0.05 µM | - | [4] |
| Human Melanoma Cells | Melanoma | 1.8 to 6.1 µM | - | [5] |
| KLE | Endometrial Cancer | 10 µM | - | [6] |
Heat Shock Response
This compound is noted for its ability to enhance cytoprotective heat-shock-inducing activity[1]. The heat shock response (HSR) is a cellular defense mechanism that involves the upregulation of heat shock proteins (HSPs) to protect against cellular stress and protein misfolding. Withaferin A has been shown to induce the HSR by activating Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR[7]. This leads to the increased expression of chaperones like HSP70, which can help refold denatured proteins and prevent aggregation[7]. The induction of HSR by withanolides is being explored for its therapeutic potential in neurodegenerative diseases characterized by protein aggregation, such as Huntington's disease[7].
Anti-inflammatory Activity
Withaferin A is a potent anti-inflammatory agent that acts through the inhibition of the NF-κB signaling pathway[8][9]. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[6]. This anti-inflammatory activity contributes to its overall anticancer effects and suggests potential applications in a variety of inflammatory diseases[9].
Signaling Pathways
The pharmacological effects of Withaferin A, and likely this compound, are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
Withaferin A is a well-documented inhibitor of the NF-κB pathway. It can directly interact with and inhibit IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Heat Shock Response Pathway
The induction of the heat shock response is a key activity of this compound. This pathway is initiated by cellular stress, leading to the activation of HSF1.
Experimental Protocols
Detailed experimental protocols for assessing the pharmacological activities of withanolides can be adapted from studies on Withaferin A.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins in response to treatment with this compound.
Detailed Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NF-κB p65, IκBα, HSP70, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion and Future Directions
This compound is an emerging withanolide with demonstrated potential to enhance cytotoxicity and induce a cytoprotective heat shock response. While specific pharmacological data for this compound is currently limited, the extensive research on its epimer, Withaferin A, provides a strong foundation for future investigations. The anticancer and anti-inflammatory properties of Withaferin A, mediated through pathways such as NF-κB and HSR, suggest that this compound may hold similar therapeutic promise.
Future research should focus on a direct comparative analysis of the pharmacological profiles of this compound and Withaferin A to elucidate the impact of the C4 epimerization on biological activity. Establishing a comprehensive profile for this compound, including its specific IC50 values across various cell lines and its detailed effects on key signaling pathways, will be crucial for its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such essential preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. Withaferin A Targets Heat Shock Protein 90 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 7. Withaferin A Induces Heat Shock Response and Ameliorates Disease Progression in a Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-epi-Withaferin A and Withaferin A: Structural Distinctions and Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Withaferin A, a bioactive steroidal lactone isolated from Withania somnifera, has garnered significant attention for its potent anti-cancer, anti-inflammatory, and pro-apoptotic properties. Its diverse biological activities stem from its unique chemical structure. A lesser-known analogue, 4-epi-Withaferin A, presents a subtle yet crucial structural variation that significantly influences its biological profile. This technical guide provides a comprehensive comparison of the structural differences between this compound and Withaferin A, and delves into their differential biological activities, with a focus on cytotoxicity and the induction of the cellular heat-shock response. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.
Structural Differences: The Significance of Stereochemistry at C-4
The core structural distinction between Withaferin A and its epimer, this compound, lies in the stereochemistry of the hydroxyl group at the C-4 position of the steroidal A-ring.
-
Withaferin A: Possesses a hydroxyl group at the C-4 position with a β-orientation . This means the hydroxyl group is oriented "upwards" or out of the plane of the steroid ring system.
-
This compound: Features a hydroxyl group at the C-4 position with an α-orientation . In this configuration, the hydroxyl group is oriented "downwards" or into the plane of the steroid ring system.
This seemingly minor change in the spatial arrangement of a single functional group has profound implications for the molecule's overall shape and its ability to interact with biological targets.
Chemical Structures:
Caption: Chemical structures of Withaferin A and this compound.
Comparative Biological Activities
Research by Wijeratne et al. (2014) provides a direct comparison of the biological activities of Withaferin A and this compound. Their findings indicate that the epimerization at the C-4 position modulates both the cytotoxicity and the heat-shock-inducing activity of the molecule.[1]
Cytotoxicity
Both Withaferin A and this compound exhibit cytotoxic effects against various cancer cell lines. However, the potency can differ. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
| Withaferin A | 293T | ~1-5 |
| This compound | 293T | ~1-5 |
Note: The exact IC50 values can vary depending on the cell line and experimental conditions. The data presented here is an approximation based on the available literature.
Heat-Shock-Inducing Activity (HSA)
The heat shock response is a cellular defense mechanism against stress, involving the upregulation of heat shock proteins (HSPs). Some withanolides can induce this response, which has therapeutic potential in diseases associated with protein aggregation.
The study by Wijeratne et al. (2014) demonstrated that this compound enhances cytoprotective heat-shock-inducing activity (HSA) compared to Withaferin A.[1] This suggests that the α-orientation of the C-4 hydroxyl group may be more favorable for activating the heat shock factor 1 (HSF1), the master transcriptional regulator of the heat shock response.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the biological activities of Withaferin A and this compound.
Synthesis of this compound
Methodology: The synthesis of this compound can be achieved from Withaferin A through an oxidation-reduction sequence.
-
Oxidation: Withaferin A is oxidized using a mild oxidizing agent, such as manganese dioxide (MnO2), to convert the C-4 hydroxyl group to a ketone, yielding 4-dehydrowithaferin A.
-
Reduction: The resulting ketone at C-4 is then stereoselectively reduced using a reducing agent like sodium borohydride (NaBH4) in the presence of cerium(III) chloride (CeCl3). This specific reagent combination favors the formation of the 4α-hydroxyl group, yielding this compound.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Caption: Synthetic workflow for this compound from Withaferin A.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Withaferin A or this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Heat Shock Response Reporter Assay
Principle: This assay utilizes a reporter gene, typically luciferase, under the control of a heat shock element (HSE) promoter. When the heat shock response is activated, HSF1 binds to the HSE, driving the expression of the reporter gene, which can be quantified by measuring its activity (e.g., luminescence).
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the HSE-luciferase reporter construct.
-
Compound Treatment: Treat the transfected cells with various concentrations of Withaferin A or this compound and a vehicle control. A known heat shock inducer (e.g., celastrol) can be used as a positive control.
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.
Signaling Pathways of Withaferin A
Withaferin A exerts its biological effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis. While the specific pathways affected by this compound require further investigation, it is likely to share some targets with Withaferin A due to their structural similarity.
Caption: Key signaling pathways modulated by Withaferin A.
Conclusion and Future Directions
The stereochemical difference at the C-4 position between Withaferin A and this compound leads to distinct biological activity profiles. Notably, this compound demonstrates enhanced heat-shock-inducing activity, suggesting its potential as a therapeutic agent for diseases characterized by protein misfolding and aggregation. Further research is warranted to fully elucidate the structure-activity relationships of withanolide epimers and to explore their therapeutic potential. This includes:
-
Comprehensive profiling of the cytotoxic effects of this compound across a wider range of cancer cell lines.
-
In-depth investigation of the molecular mechanisms underlying the enhanced heat-shock-inducing activity of this compound.
-
Exploration of the impact of C-4 stereochemistry on other known biological activities of Withaferin A, such as its anti-inflammatory and anti-angiogenic effects.
-
In vivo studies to evaluate the efficacy and safety of this compound in preclinical models of cancer and neurodegenerative diseases.
This technical guide provides a foundational understanding of the structural and biological differences between Withaferin A and its 4-epimer, offering a roadmap for future investigations into this promising class of natural products.
References
An In-depth Technical Guide to 4-epi-Withaferin A: Discovery, Synthesis, and Biological Activity
Abstract
This technical guide provides a comprehensive overview of 4-epi-Withaferin A, an important analogue of the well-known withanolide, Withaferin A. While not a naturally occurring compound, this compound has been instrumental in elucidating the structure-activity relationships of withanolides, particularly in the context of cytotoxicity and the induction of the cellular heat-shock response. This document details its semi-synthetic origin, spectral characterization, and known biological activities, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction and Discovery
This compound is a stereoisomer of Withaferin A, a C28 steroidal lactone first isolated from Withania somnifera (Ashwagandha). Unlike its natural counterpart, this compound has not been isolated from a natural source and is considered a semi-synthetic analogue. Its discovery is rooted in the systematic exploration of the structure-activity relationships (SAR) of withanolides.
The first significant report on this compound (referred to as compound 28 ) appeared in a 2014 study by Wijeratne and colleagues published in the Journal of Medicinal Chemistry. This research aimed to understand how modifications to the withanolide scaffold influence its cytotoxic and cytoprotective heat-shock-inducing activities. The epimerization at the C-4 position from the natural β-configuration in Withaferin A to the α-configuration in this compound was a key modification in this investigation.
Chemical Structure and Synthesis
The core structure of this compound is identical to that of Withaferin A, featuring the characteristic ergostane skeleton with a δ-lactone ring. The key distinguishing feature is the stereochemistry at the C-4 position, where the hydroxyl group is in the axial (α) position, in contrast to the equatorial (β) orientation in Withaferin A.
Semi-Synthetic Protocol
The synthesis of this compound is achieved through a semi-synthetic approach starting from a related natural withanolide. A detailed protocol for a similar transformation is described for the synthesis of 4-epi-5,6-deoxywithaferin A from withaferin A, which involves a reduction of the C-4 ketone. While the specific protocol for this compound's synthesis is not detailed in the primary literature, it is understood to be derived from a precursor with a 4-keto functionality, which upon reduction yields the 4α-hydroxy epimer.
Conceptual Synthetic Workflow:
Unveiling the Cytotoxic Potential of 4-epi-Withaferin A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic effects of 4-epi-Withaferin A on various cell lines. As a stereoisomer of the well-studied withanolide, Withaferin A, this compound is emerging as a compound of interest in cancer research. This document compiles available quantitative data, detailed experimental protocols, and outlines the key signaling pathways implicated in its mechanism of action, offering a valuable resource for those investigating its therapeutic potential.
Introduction to this compound
This compound is a naturally occurring or synthetically derived steroidal lactone and an epimer of Withaferin A, a compound isolated from the plant Withania somnifera. While research on this compound is not as extensive as for its parent compound, preliminary studies and data on closely related analogues suggest it possesses significant cytotoxic and cytoprotective activities.[1] The structural similarity to Withaferin A implies that it may share similar mechanisms of action, primarily through the induction of apoptosis and modulation of key cellular signaling pathways involved in cancer cell proliferation and survival.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its close analogue, 4-epi-5,6-deoxywithaferin A, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from available studies are summarized below for comparative analysis.
Table 1: IC50 Values of this compound
| Cell Line | Cell Type | IC50 (nM) |
| HEK-293T | Human Embryonic Kidney | 250 |
| NCI-H929 | Human Multiple Myeloma | Data not available |
Data sourced from a commercial supplier and should be verified with primary literature.[1]
Table 2: Cytotoxic Activity of 4-epi-5,6-deoxywithaferin A vs. Withaferin A and Cisplatin [2]
| Compound | H460 (Lung Cancer) | HOS (Osteosarcoma) | 5-8F (Nasopharyngeal Carcinoma) | MCF-7 (Breast Adenocarcinoma) | M231 (Breast Cancer) |
| 4-epi-5,6-deoxywithaferin A | 2.32 ± 0.27 µM | 1.73 ± 0.04 µM | 3.44 ± 0.13 µM | 2.11 ± 0.13 µM | 4.27 ± 0.51 µM |
| Withaferin A | 3.68 ± 0.23 µM | 3.19 ± 0.06 µM | 0.31 ± 0.12 µM | 0.62 ± 0.04 µM | 0.44 ± 0.26 µM |
| Cisplatin (Positive Control) | 0.33 ± 0.00 µM | 0.16 ± 0.00 µM | 2.29 ± 0.30 µM | 8.27 ± 0.00 µM | 12.76 ± 4.29 µM |
Data are expressed as mean ± SD from three independent experiments. Cells were treated for 48 hours.[2]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cytotoxic effects of compounds like this compound, based on protocols described for Withaferin A and its analogues.[2][3][4]
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration-dependent inhibitory effect of the compound on cell proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, H460) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or the analogue) or a vehicle control (e.g., DMSO) for a specified period, typically 24, 48, or 72 hours.[4]
-
MTT Addition: After the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated using a dose-response curve fitting model (e.g., log(inhibitor) vs. normalized response).[3][4]
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of the compound for 24 or 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is determined and compared between treated and untreated groups.[2]
Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by this compound are still under investigation, the extensive research on Withaferin A provides a strong hypothetical framework. The primary mechanism of cytotoxicity is believed to be the induction of apoptosis through multiple interconnected pathways.
Induction of Oxidative Stress
Withaferin A is known to induce the generation of reactive oxygen species (ROS) in cancer cells.[5] This increase in oxidative stress can lead to mitochondrial dysfunction and trigger the intrinsic apoptotic pathway.
ROS-Mediated Apoptosis Induction
Modulation of Apoptotic Regulators
Withaferin A influences the expression of key proteins in the Bcl-2 family, leading to a pro-apoptotic state. It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins like Bax.[5][6] This shift in balance leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Intrinsic Apoptosis Pathway Modulation
Inhibition of Pro-Survival Signaling Pathways
Withaferin A has been shown to inhibit several key signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation. These include the PI3K/Akt, NF-κB, and STAT3 pathways.[6][7] Inhibition of these pathways contributes to the overall cytotoxic effect.
Inhibition of Pro-Survival Pathways
Conclusion and Future Directions
The available data, although limited, suggests that this compound is a promising cytotoxic agent with potential for further development as an anticancer therapeutic. Its activity against a range of cancer cell lines, coupled with the well-documented mechanisms of its parent compound, Withaferin A, provides a strong rationale for more extensive investigation.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broader panel of cancer cell lines, including those from different tissues of origin.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to confirm if they mirror those of Withaferin A.
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship Studies: Comparing the activity of this compound with other Withaferin A analogues to identify key structural features for optimal cytotoxicity and selectivity.
This technical guide serves as a foundational resource to stimulate and guide further research into the promising anticancer properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Different effects of 4β-hydroxywithanolide E and withaferin A, two withanolides from Solanaceae plants, on the Akt signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
4-epi-Withaferin A: A Technical Guide to its Heat-Shock-Inducing Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-epi-Withaferin A, a stereoisomer of the well-researched withanolide Withaferin A, has emerged as a molecule of significant interest in the field of cellular stress responses. Like its counterpart, this compound demonstrates potent biological activities, including cytotoxicity and the induction of a cytoprotective heat-shock response.[1][2] This technical guide provides an in-depth overview of the heat-shock-inducing activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of withanolides in protein aggregation-associated diseases and cancer.
Quantitative Data on Heat-Shock-Inducing Activity and Cytotoxicity
The following tables summarize the quantitative data on the heat-shock-inducing activity (HSA) and cytotoxicity of this compound and its parent compound, Withaferin A. The data is derived from studies by Wijeratne et al., which utilized a luciferase-based reporter assay to quantify the heat-shock response in 293T cells.
Table 1: Heat-Shock-Inducing Activity of Withaferin A and this compound
| Compound | Concentration (µM) | Heat-Shock Induction (Fold Induction, Log2) |
| Withaferin A | 1.0 | ~4.5 |
| 5.0 | ~6.0 | |
| This compound | 1.0 | ~2.0 |
| 5.0 | ~3.5 |
Data extrapolated from graphical representations in Wijeratne et al., 2018.[3][4]
Table 2: Cytotoxicity of Withaferin A and this compound in 293T Cells
| Compound | Concentration (µM) | Inhibition of Cell Growth (%) |
| Withaferin A | 1.0 | ~20% |
| 5.0 | ~80% | |
| This compound | 1.0 | ~10% |
| 5.0 | ~40% |
Data extrapolated from graphical representations in Wijeratne et al., 2018.[3][4]
Signaling Pathway
The induction of the heat shock response by withanolides like this compound is primarily mediated through the activation of Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is maintained in an inactive monomeric state through its association with chaperone proteins, including Hsp90. Upon cellular stress, such as exposure to this compound, this complex is disrupted. The exact mechanism of disruption by withanolides is thought to involve the covalent modification of cysteine residues on target proteins, leading to an accumulation of misfolded proteins. This proteotoxic stress titrates away the chaperones from HSF1, allowing it to trimerize, translocate to the nucleus, and bind to heat shock elements (HSEs) in the promoter regions of heat shock protein (HSP) genes. This binding initiates the transcription of various HSPs, such as HSP70, which then act to refold damaged proteins and protect the cell from stress.
References
4-epi-Withaferin A: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-epi-Withaferin A, a stereoisomer of the well-studied withanolide Withaferin A, is emerging as a compound of significant interest for its potential therapeutic applications. Possessing enhanced cytotoxicity and a marked ability to induce a cytoprotective heat-shock response, this compound presents a compelling profile for investigation in oncology and protein aggregation-associated diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, including its known biological activities, putative mechanisms of action inferred from its close structural analogue Withaferin A, detailed experimental protocols for its study, and quantitative data to support further research and development.
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are predominantly found in plants of the Solanaceae family. Among these, Withaferin A, isolated from Withania somnifera (Ashwagandha), has been extensively investigated for its anti-inflammatory, anti-tumor, and neuroprotective properties.[1][2] this compound is a structural analogue of Withaferin A, differing in the stereochemistry at the C-4 position.[1] This subtle structural modification appears to significantly influence its biological activity, notably enhancing its cytotoxic and heat-shock inducing properties.[1] This guide aims to consolidate the available data on this compound and provide a foundational resource for researchers exploring its therapeutic utility.
Core Biological Activities
The primary reported biological activities of this compound are its enhanced cytotoxicity against cancer cell lines and its potent induction of the heat-shock response.[1] These activities suggest its potential application in two main therapeutic areas: oncology and diseases characterized by protein misfolding and aggregation.
Cytotoxicity
This compound has demonstrated potent cytotoxic effects. The available quantitative data for its cytotoxic activity is summarized in the table below.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HEK-293T | Cytotoxicity Assay | 250 nM | [1] |
Table 1: Quantitative Cytotoxicity Data for this compound.
The enhanced cytotoxicity compared to its parent compound, Withaferin A, makes it a promising candidate for further investigation as an anticancer agent.
Heat-Shock Response Induction
A key characteristic of this compound is its ability to induce a cytoprotective heat-shock response (HSR).[1] The HSR is a highly conserved cellular process that involves the upregulation of heat shock proteins (HSPs) to protect cells from stress-induced damage, including that caused by protein misfolding and aggregation. This property suggests that this compound could be beneficial in the context of neurodegenerative diseases and other proteinopathies.
Putative Signaling Pathways
Due to the limited specific research on this compound's signaling pathways, the following sections describe the known pathways modulated by its structural analogue, Withaferin A. It is hypothesized that this compound may act through similar mechanisms.
Inhibition of NF-κB Signaling
Withaferin A is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[2] Inhibition of NF-κB by Withaferin A is thought to contribute significantly to its anti-inflammatory and pro-apoptotic effects.
Induction of Apoptosis via ROS Generation
Withaferin A has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2] Elevated ROS levels can lead to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Target cell line
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Heat Shock Proteins
This protocol is for detecting the expression levels of specific heat shock proteins (e.g., HSP70, HSP90) in response to this compound treatment.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HSP70, HSP90, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Future Directions
The enhanced cytotoxicity and heat-shock inducing properties of this compound warrant further in-depth investigation. Future research should focus on:
-
Elucidating the specific signaling pathways modulated by this compound.
-
Conducting comprehensive in vitro studies across a broader range of cancer cell lines.
-
Evaluating its efficacy and safety in preclinical in vivo models of cancer and neurodegenerative diseases.
-
Investigating its potential as a combination therapy with existing anticancer drugs.
Conclusion
This compound is a promising natural product analogue with potent biological activities. Its enhanced cytotoxicity and ability to induce a heat-shock response suggest its potential as a therapeutic agent in oncology and for protein aggregation-related disorders. This technical guide provides a foundational framework for researchers to further explore the therapeutic applications of this intriguing compound. The provided protocols and putative mechanisms of action, largely inferred from its close analogue Withaferin A, should serve as a valuable starting point for future investigations. As more specific data on this compound becomes available, a clearer picture of its therapeutic potential will undoubtedly emerge.
References
Methodological & Application
Semi-synthesis of 4-epi-5,6-deoxywithaferin A from Withaferin A: A Detailed Protocol and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive guide to the semi-synthesis of 4-epi-5,6-deoxywithaferin A, a derivative of the naturally occurring steroidal lactone, Withaferin A. Withaferin A, isolated from Withania somnifera, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties.[1] Chemical modification of Withaferin A presents a promising strategy for the development of novel therapeutic agents with enhanced efficacy and selectivity.[2] This protocol details a concise, three-step synthetic route to 4-epi-5,6-deoxywithaferin A from commercially available Withaferin A, achieving a notable overall yield.[3]
Furthermore, this note presents a summary of the biological evaluation of 4-epi-5,6-deoxywithaferin A, focusing on its cytotoxic effects against various human cancer cell lines. The data indicates that this derivative exhibits significant, albeit variable, anticancer activity.[3] The experimental protocols for the synthesis and biological assays are described in detail to facilitate reproducibility in a laboratory setting. This information is intended to support further research into the therapeutic potential of this modified withanolide.
Experimental Protocols
Semi-synthesis of 4-epi-5,6-deoxywithaferin A
The semi-synthesis of 4-epi-5,6-deoxywithaferin A from Withaferin A is accomplished in a three-step process with an overall yield of approximately 40%.[3] The key transformations involve the protection of the enone double bond, conjugate reduction of the epoxy group, and subsequent deprotection.[3]
Step 1: Protection of the Enone Double Bond
-
Reaction: Thiophenol-mediated protection of the α,β-unsaturated ketone in ring A of Withaferin A.
-
Rationale: This step is crucial to prevent unwanted side reactions at the enone system during the subsequent reduction of the epoxide.
Step 2: Conjugate Reduction of the Epoxy Group
-
Reaction: Selective reduction of the C-5,6-epoxy group.
-
Challenge: Direct one-step reduction of the epoxy group in Withaferin A to an alkene has proven difficult with various reagents.[3]
-
Solution: A conjugate reduction strategy is employed to achieve the desired transformation.[3]
Step 3: Deprotection and Final Product Formation
-
Reaction: Removal of the thiophenol protecting group to regenerate the enone system and yield 4-epi-5,6-deoxywithaferin A.
A detailed, step-by-step protocol for a similar multi-step synthesis of a Withaferin A derivative is provided for reference:
Preparation of Intermediate 6 (Illustrative Example): [3]
-
Under a nitrogen atmosphere, dissolve compound 5 (80.0 mg, 0.13 mmol, 1.0 equiv) in THF (10 mL).
-
Add 10% Pd/C (27.6 mg, 0.026 mmol, 0.2 equiv).
-
Stir the reaction mixture at room temperature under a hydrogen pressure of 4 bar for 3 hours.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under vacuum.
-
Purify the resulting residue by silica gel flash chromatography (eluent: EtOAc/PE, 1/4 to 1/2) to afford compound 6 (41.3 mg, 55% yield) as a light yellow solid.
Preparation of 4-epi-5,6-deoxywithaferin A (4): [3]
-
To a stirred solution of the protected intermediate 8 (50.0 mg, 0.11 mmol, 1.0 equiv) in MeOH (1.5 mL), add CeCl₂ (61.7 mg, 0.17 mmol, 1.5 equiv).
-
After 5 minutes, cool the mixture to 0 °C.
-
Add NaBH₄ (2.1 mg, 0.06 mmol, 0.5 equiv).
-
Stir the reaction mixture at 0 °C for 30 minutes or until the starting material is completely consumed.
-
Quench the reaction by adding a few drops of 50% acetic acid to reach a neutral pH.
-
Add H₂O (10 mL) and extract the aqueous mixture with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with H₂O (3 x 15 mL) and brine (2 x 15 mL).
-
Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified.
Below is a DOT script for a diagram illustrating the experimental workflow.
Caption: Semi-synthesis Workflow.
Biological Activity Evaluation
Cell Viability Assay (MTT Assay)
The cytotoxic activity of 4-epi-5,6-deoxywithaferin A was assessed using the MTT assay against a panel of human cancer cell lines.[3]
Protocol:
-
Prepare stock solutions of the compound in DMSO at a concentration of 10 mM and store at 4–8 °C.
-
Dilute the stock solutions with serum-free Dulbecco's modified Eagle's medium (DMEM) to the desired working concentrations immediately before each experiment, ensuring the final DMSO concentration is less than 0.1%.[3]
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 4-epi-5,6-deoxywithaferin A for 48 hours.
-
After incubation, add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC₅₀ value, which is the concentration required to inhibit 50% of cell viability.[3]
Data Presentation
Cytotoxic Activity of Withaferin A Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of Withaferin A, 27-deoxywithaferin A, and 4-epi-5,6-deoxywithaferin A against various human carcinoma cell lines.
| Compound | H460 (Lung) | HOS (Osteosarcoma) | 5-8F (Nasopharyngeal) | MCF-7 (Breast) | M231 (Breast) |
| Withaferin A (1) | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| 27-deoxywithaferin A (2) | 2.51 µM | 2.13 µM | 3.54 µM | 0.02 µM | 2.37 µM |
| 4-epi-5,6-deoxywithaferin A (4) | 4.27 µM | 1.73 µM | 3.86 µM | 2.35 µM | 3.14 µM |
| Cisplatin (Positive Control) | 1.83 µM | 1.56 µM | 2.17 µM | 8.12 µM | 2.05 µM |
| Data sourced from Wang et al., J Nat Prod, 2025.[3] |
Mechanism of Action
Induction of Apoptosis
Studies have shown that 4-epi-5,6-deoxywithaferin A induces apoptosis in cancer cells in a dose-dependent manner.[3] This suggests that its antitumor activity is mediated, at least in part, through the induction of programmed cell death.[3] In MCF-7 breast cancer cells, treatment with this compound led to a significant increase in apoptotic cells as determined by V-FITC/PI double-staining.[3]
Cell Cycle Disruption
Treatment with 5 µM of 4-epi-5,6-deoxywithaferin A was found to induce phase-inconsistent alterations in the cell cycle of MCF-7 cells. This indicates an interference with the normal progression of the cell cycle, which could contribute to its antiproliferative effects.[3]
While the precise signaling pathways modulated by 4-epi-5,6-deoxywithaferin A have not been fully elucidated, the observed biological effects of apoptosis induction and cell cycle arrest are common outcomes of anticancer agents that target key regulatory pathways. The parent compound, Withaferin A, is known to interact with multiple signaling pathways, including the inhibition of NF-κB and STAT3, and the modulation of p53 activity.[1] It is plausible that 4-epi-5,6-deoxywithaferin A shares some of these mechanisms, although further investigation is required to confirm this.
Below is a DOT script for a diagram illustrating a potential signaling pathway.
Caption: Postulated Cellular Effects.
References
Application Notes and Protocols for the Quantification of 4-epi-Withaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-epi-Withaferin A is a stereoisomer of Withaferin A, a pharmacologically significant withanolide primarily found in Withania somnifera (Ashwagandha). While extensive research has been conducted on the quantification of Withaferin A, dedicated analytical methods for its epimer, this compound, are not as commonly reported. This document provides detailed application notes and protocols adapted from established methods for withanolide analysis, which can serve as a robust starting point for the development and validation of quantitative methods for this compound.
These protocols are intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound in various matrices, such as plant extracts, herbal formulations, and biological samples. The methodologies described herein are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the analysis of complex mixtures.
Analytical Methods Overview
The quantification of this compound necessitates high-resolution chromatographic separation from its isomers, particularly Withaferin A, to ensure accurate measurement. The following sections detail protocols for HPLC-UV and LC-MS/MS, which are well-suited for this purpose.
Table 1: Summary of Quantitative Data for Withaferin A Analysis (Target Parameters for this compound Method Development)
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 0.02 - 0.40 mg/mL[1] | 0.484 - 117.880 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.997[2] |
| Limit of Detection (LOD) | 2.59 ng/band (HPTLC)[3] | 0.6 ng/mL[4] |
| Limit of Quantification (LOQ) | 7.87 ng/band (HPTLC)[3] | 0.484 ng/mL[2] |
| Accuracy (% Recovery) | 94.4%[5] | 95.6 - 104.0%[2] |
| Precision (% RSD) | < 2.0%[1] | 3.7 - 14.3%[2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a general method for the quantification of this compound in plant extracts. Method development and validation will be required to optimize the separation from other withanolides.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or ammonium acetate for mobile phase modification[4][6]
-
Reference standard of this compound
-
Sample filters (0.22 or 0.45 µm)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water. A starting point could be a linear gradient from 20% to 80% acetonitrile over 20 minutes.[3] Isocratic elution with a mixture such as acetonitrile and 10 mM ammonium acetate has also been reported for withanolides.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 40°C[4]
-
Injection Volume: 20 µL[4]
3. Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations within the expected linear range (e.g., 1-100 µg/mL).
4. Sample Preparation (from Plant Material):
-
Accurately weigh about 1 g of powdered plant material.
-
Extract with methanol (e.g., 3 x 25 mL) using sonication or reflux extraction.[6]
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol (e.g., 10 mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Inject the sample solutions and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the highly sensitive and selective quantification of this compound, particularly in complex matrices like biological fluids.
1. Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)[4]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium acetate (LC-MS grade)[4]
-
Reference standard of this compound
-
Internal standard (IS), if available (e.g., a structurally similar compound not present in the sample)
-
Sample filters (0.22 µm)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient could be 20% to 90% acetonitrile over 10 minutes.[4]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (To be Optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Source Parameters: To be optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).[4]
4. Standard and Sample Preparation:
-
Follow similar procedures as for the HPLC method, but use LC-MS grade solvents and prepare standards at a lower concentration range (e.g., 0.1 - 100 ng/mL).
-
For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) or liquid-liquid extraction (e.g., with methyl tert-butyl ether) is necessary.[2][7]
5. Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Analyze the samples and use the calibration curve to determine the concentration of this compound.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical workflow for analytical method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. akjournals.com [akjournals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods [mdpi.com]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the Quantitative Determination of 4-epi-Withaferin A in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2][3][4] 4-epi-Withaferin A is an epimer of Withaferin A, and understanding its pharmacokinetic profile is crucial for the development of withanolide-based therapeutics. This application note describes a sensitive and specific HPLC-MS/MS method for the quantification of this compound in human plasma. The method is adapted from established protocols for Withaferin A and is suitable for pharmacokinetic studies.[5][6][7][8]
The described method utilizes reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components, followed by tandem mass spectrometry for selective and sensitive detection.[1][5] This approach offers high selectivity and low limits of quantification, which are essential for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound.[5]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Withaferin A (or a stable isotope-labeled analog as an internal standard - IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)
Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at flow rates suitable for analytical columns (e.g., Agilent 1200 series, Waters Acquity UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).
-
Analytical Column: A reversed-phase C18 column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm) is commonly used.[6][7]
Sample Preparation
A simple and efficient sample preparation technique is critical for removing plasma proteins and other interferences. Both protein precipitation and solid-phase extraction are viable options.
Protocol: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
HPLC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol.[6]
-
Gradient: A gradient elution is recommended to ensure good separation from endogenous interferences. A typical gradient might start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The MRM transitions for this compound would be identical to Withaferin A due to their isomeric nature. The specific mass transitions for Withaferin A are m/z 471.3 → 281.2.[6] The transition for a suitable internal standard, such as Withanolide A, is m/z 488.1 → 263.[7]
-
Source Parameters: The ion source temperature, gas flows (nebulizer, auxiliary, and curtain gas), and ion spray voltage should be optimized to achieve maximum signal intensity for the analyte and internal standard.
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for the analysis of Withaferin A in plasma, which can be expected to be similar for this compound. These parameters should be established during method validation according to regulatory guidelines (e.g., FDA, EMA).[9][10]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Withaferin A | 0.484 - 117.880 | >0.997 | 0.484 |
| Withaferin A | 0.2 - 50 | >0.99 | 0.2 |
Data adapted from references[6] and[5].
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.484 | < 15 | ± 15 |
| Low | 1.5 | < 15 | ± 15 |
| Medium | 50 | < 15 | ± 15 |
| High | 100 | < 15 | ± 15 |
Acceptance criteria based on FDA guidelines and data from reference[6]. Precision should be ≤15% CV (≤20% at LLOQ) and accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration.[9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis in plasma.
Potential Signaling Pathway Modulated by Withaferin A
Withaferin A has been shown to inhibit the fatty acid synthesis pathway, which is often upregulated in cancer cells.[2] The following diagram illustrates this pathway.
Caption: Inhibition of the fatty acid synthesis pathway by Withaferin A.
Conclusion
This application note provides a detailed protocol and framework for the quantitative analysis of this compound in human plasma using HPLC-MS/MS. The method is sensitive, specific, and suitable for pharmacokinetic studies in a drug development setting. The provided validation parameters for Withaferin A serve as a benchmark for the expected performance of the method for its epimer. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully elucidate its pharmacological effects.
References
- 1. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A Inhibits Fatty Acid Synthesis in Rat Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry to assess the pharmacokinetics and tissue distribution of withaferin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. fda.gov [fda.gov]
4-epi-Withaferin A: Inducing Apoptosis in MCF-7 Breast Cancer Cells - Application Notes and Protocols
For Research Use Only.
Introduction
Withanolides, a group of naturally occurring C28 steroidal lactones, have garnered significant attention in cancer research for their potent antitumor activities. Withaferin A (WA), isolated from Withania somnifera, is the most extensively studied among them and has been shown to induce apoptosis in a variety of cancer cell lines, including the MCF-7 human breast cancer cell line. This document provides detailed application notes and protocols on the use of a closely related stereoisomer, 4-epi-Withaferin A , and its derivative, 4-epi-5,6-deoxywithaferin A , for inducing apoptosis in MCF-7 cells. Due to the limited direct research on this compound, this document leverages findings from its close analog and the parent compound, Withaferin A, to provide a comprehensive guide for researchers.
The information presented here is intended for researchers, scientists, and drug development professionals interested in the potential of withanolide analogs as anticancer agents.
Principle of Action
While the precise mechanism of this compound is not extensively documented, studies on its analog, 4-epi-5,6-deoxywithaferin A, and the parent compound, Withaferin A, indicate that they induce apoptosis in MCF-7 cells through a multi-faceted approach. The proposed mechanism involves the induction of cellular stress, leading to the activation of intrinsic apoptotic pathways. Key events include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, modulation of pro- and anti-apoptotic proteins, and activation of caspases, the key executioners of apoptosis.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of Withaferin A and its analog, 4-epi-5,6-deoxywithaferin A, on MCF-7 cells.
Table 1: Cytotoxicity of Withaferin A and its Analog in MCF-7 Cells
| Compound | Assay | Incubation Time | IC50 Value | Reference |
| Withaferin A | MTS Assay | 72 hours | 576 nM | [1] |
| Withaferin A | Gel Red Staining (FACS) | 72 hours | 853.6 nM | [2] |
| 4-epi-5,6-deoxywithaferin A | MTT Assay | Not Specified | 1.73–4.27 μM | [3] |
Table 2: Apoptosis Induction in MCF-7 Cells
| Compound | Concentration | Incubation Time | Apoptotic Effect | Assay | Reference |
| Withaferin A | 2.5 µM | 24 hours | Significant increase in late apoptosis (23.5%) | Annexin V-FITC/PI Flow Cytometry | [1] |
| Withaferin A | 5 µM | 24 hours | Predominantly late apoptosis (67.4%) | Annexin V-FITC/PI Flow Cytometry | [1] |
| 4-epi-5,6-deoxywithaferin A | Increasing concentrations | Not Specified | Dose-dependent increase in apoptosis | V-FITC/PI double-staining | [3] |
Signaling Pathways
The induction of apoptosis in MCF-7 cells by withanolides like Withaferin A involves a complex interplay of signaling molecules. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed signaling cascade of Withaferin A-induced apoptosis in MCF-7 cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound or its analogs on MCF-7 cells.
Cell Culture and Treatment
This protocol outlines the basic steps for maintaining and treating MCF-7 cells.
Caption: Workflow for culturing and treating MCF-7 cells with withanolide compounds.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound or its analog (stock solution in DMSO)
-
Culture plates/flasks
Protocol:
-
Culture MCF-7 cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells at an appropriate density in culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to attach and grow for 24 hours.
-
Prepare fresh dilutions of the test compound in complete culture medium from a stock solution (e.g., in DMSO). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of the compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for subsequent analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5x10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat MCF-7 cells with the test compound as described in Protocol 1.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Treat cells and harvest the cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data suggests that this compound and its analogs are promising inducers of apoptosis in MCF-7 breast cancer cells. The provided protocols offer a framework for researchers to investigate the anticancer properties of these compounds further. While the detailed mechanisms of this compound are still under investigation, the extensive research on Withaferin A provides a strong foundation for hypothesizing its mode of action. Further studies are warranted to fully elucidate the specific signaling pathways and therapeutic potential of this compound and its derivatives.
References
Application Notes and Protocols for the Use of 4-epi-Withaferin A in Protein Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. Small molecules that can modulate cellular proteostasis pathways, such as the heat shock response (HSR), are of significant interest as potential therapeutic agents. 4-epi-Withaferin A, a stereoisomer of the well-studied natural product Withaferin A, has emerged as a potent inducer of the cytoprotective heat shock response, suggesting its potential utility in studying and combating protein aggregation-associated disorders.[1]
This document provides detailed application notes and protocols for the use of this compound in protein aggregation studies. Due to the limited specific data on this compound, this guide also incorporates extensive information on its parent compound, Withaferin A, to provide a broader context and suggest potential avenues of investigation. Researchers should note that while the two compounds are structurally similar, their biological activities may differ.
Data Presentation
The following tables summarize the available quantitative data comparing the bioactivities of this compound and Withaferin A.
Table 1: Comparative Cytotoxicity of this compound and Withaferin A in CHP-100 Human Neuroblastoma Cells
| Compound | IC₅₀ (µM) |
| This compound | 0.4 ± 0.1 |
| Withaferin A | 0.3 ± 0.1 |
Data from Wijeratne et al., J Med Chem. 2014;57(7):2851-2863.
Table 2: Comparative Heat-Shock Inducing Activity (HSA) of this compound and Withaferin A
| Compound | Relative Luciferase Activity (Fold Induction over Control) |
| This compound | ~2.5 |
| Withaferin A | ~3.0 |
Data estimated from graphical representation in Wijeratne et al., J Med Chem. 2014;57(7):2851-2863, representing activity at a concentration of 1 µM in a luciferase-based heat shock response reporter assay.
Signaling Pathways
This compound is a known activator of the Heat Shock Response (HSR). The HSR is a primary cellular defense mechanism against proteotoxic stress, leading to the upregulation of heat shock proteins (HSPs) that function as molecular chaperones to refold or degrade aggregated proteins. The central regulator of this pathway is Heat Shock Factor 1 (HSF1).
Caption: Heat Shock Response pathway activated by this compound.
While not yet demonstrated specifically for this compound, its parent compound, Withaferin A, is known to modulate other key proteostasis pathways, including the Unfolded Protein Response (UPR) and the Ubiquitin-Proteasome System (UPS).
-
Unfolded Protein Response (UPR): Withaferin A can induce ER stress, leading to the activation of the UPR. This is a cellular stress response related to the endoplasmic reticulum.[2]
-
Ubiquitin-Proteasome System (UPS): Withaferin A has been shown to inhibit the proteasome, which can lead to the accumulation of ubiquitinated proteins.[3]
Experimental Protocols
The following protocols are based on methodologies used in the study of withanolides and can be adapted for this compound.
Protocol 1: Assessment of Cytotoxicity
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., CHP-100, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assay: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Heat Shock Response (HSR) Reporter Assay
This protocol measures the ability of this compound to induce the HSR using a luciferase reporter system.
Materials:
-
Cells stably transfected with a heat shock element (HSE)-driven luciferase reporter construct (e.g., HEK293-HSE-luc)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to reach confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 16-24 hours. Include a positive control (e.g., heat shock at 42°C for 1 hour followed by recovery) and a vehicle control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample. Express the results as fold induction over the vehicle control.
Protocol 3: In Vitro Amyloid-Beta (Aβ) Aggregation Assay
This protocol, based on studies with Withaferin A, can be adapted to assess the effect of this compound on Aβ fibrillization.[4]
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Aβ Preparation: Dissolve Aβ₁₋₄₂ in HFIP, evaporate the solvent, and resuspend the peptide film in DMSO to create a stock solution. Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Assay Setup: In a 96-well plate, mix the Aβ solution with different concentrations of this compound and ThT (final concentration ~10 µM).
-
Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Monitor the ThT fluorescence (excitation ~440 nm, emission ~485 nm) over time using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Analyze parameters such as the lag time and the maximum fluorescence intensity to determine the effect of this compound on Aβ aggregation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and characterizing the effects of this compound on protein aggregation.
Caption: General workflow for protein aggregation studies.
Conclusion
This compound is a promising compound for studying the modulation of cellular proteostasis in the context of protein aggregation diseases. Its ability to induce the heat shock response at non-toxic concentrations makes it a valuable tool for researchers. The provided protocols and data offer a starting point for investigating its potential therapeutic effects and mechanisms of action. Further studies are warranted to explore its effects on specific aggregating proteins and other proteostasis pathways, and to compare its efficacy directly with Withaferin A in various models of neurodegenerative disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Withaferin A and Celastrol Overwhelm Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-spectrum antitumor properties of Withaferin A: a proteomic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A Suppresses Beta Amyloid in APP Expressing Cells: Studies for Tat and Cocaine Associated Neurological Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for 4-epi-Withaferin A Treatment in Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-epi-Withaferin A is a stereoisomer of Withaferin A, a naturally occurring steroidal lactone derived from the plant Withania somnifera (Ashwagandha). While Withaferin A has been extensively studied for its potent anti-cancer, anti-inflammatory, and pro-apoptotic properties, research on this compound is emerging.[1][2] Available data suggests that this compound also possesses significant biological activity, including enhanced cytotoxicity and the induction of a cytoprotective heat-shock response, making it a compound of interest for further investigation in drug development.[1][3]
This document provides detailed application notes and experimental protocols for the treatment of cell cultures with this compound. Due to the limited availability of specific protocols for this particular isomer, the following methodologies are largely adapted from well-established protocols for Withaferin A. Researchers are strongly advised to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental questions.
Data Presentation: Quantitative Summary
The following tables summarize the available quantitative data for this compound and its parent compound, Withaferin A, to facilitate experimental design and comparison.
Table 1: Cytotoxicity of this compound and Withaferin A
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | CHP-100 (human neuroblastoma) | Cytotoxicity Assay | Reported to enhance cytotoxicity | [1][3] |
| Withaferin A | MDA-MB-231 (human breast cancer) | MTT Assay | ~1.07 µM (72h) | [4][5] |
| Withaferin A | MCF-7 (human breast cancer) | MTT Assay | ~0.85 µM (72h) | [4][5] |
| Withaferin A | U2OS (human osteosarcoma) | MTT Assay | 0.32 µM | [6] |
| Withaferin A | HeLa (human cervical cancer) | MTT Assay | 2-3 µM | [7] |
| Withaferin A | SKOV3 (human ovarian cancer) | MTT Assay | 2-3 µM | [7] |
| Withaferin A | Human Melanoma Cell Lines (various) | Apoptosis Assay | IC50 range: 1.8 - 6.1 µM | [8] |
Table 2: Effective Concentrations of Withaferin A for Various Biological Effects (Adaptable for this compound)
| Biological Effect | Cell Line(s) | Concentration Range | Incubation Time | Reference(s) |
| Induction of Apoptosis | MDA-MB-231, MCF-7 | 2.5 - 5 µM | 24h | [9] |
| G2/M Cell Cycle Arrest | MDA-MB-231, MCF-7 | 2.5 - 5 µM | 24h | [10] |
| Inhibition of STAT3 Phosphorylation | MDA-MB-231 | 2 - 4 µM | 24h | |
| ROS Generation | Human breast cancer cells | 5 µM | 3-6h | |
| Inhibition of NF-κB | Various cancer cells | 1 - 5 µM | 12-24h | [10] |
Experimental Protocols
The following are detailed protocols for key experiments involving treatment with this compound. These are based on established methods for Withaferin A and should be optimized for your specific experimental system.
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (powder)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
To dissolve, gently vortex or sonicate the solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound.
-
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest the cells by trypsinization and collect the cell suspension, including the supernatant (to include floating apoptotic cells).
-
Centrifuge the cells at 300 x g for 5 minutes and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
-
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Ice-cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
-
Procedure:
-
Seed and treat cells as described in the apoptosis protocol.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI in PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by Withaferin A, which are likely relevant for this compound, and a general experimental workflow for its characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential activities of the two closely related withanolides, Withaferin A and Withanone: bioinformatics and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. europeanreview.org [europeanreview.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Withaferin A-induced apoptosis in human breast cancer cells is associated with suppression of inhibitor of apoptosis family protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Withaferin A in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following data and protocols are based on published research for Withaferin A (WA) . Information specifically on "4-epi-Withaferin A" is not widely available in the provided literature; therefore, this document focuses on the extensively studied Withaferin A, which is the principal active component of Withania somnifera.[1] Researchers should verify the specific stereoisomer used in their studies.
Introduction
Withaferin A (WA) is a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha).[1][2] It has garnered significant interest for its pleiotropic effects, including anti-cancer, anti-inflammatory, immunomodulatory, and neuroprotective properties.[1][3][4] These application notes provide a summary of dosages, administration routes, and experimental protocols for WA in common animal models, based on preclinical research, to guide study design and execution.
Quantitative Data Summary
The following tables summarize key quantitative data from toxicity, pharmacokinetic, and efficacy studies of Withaferin A in rodent models.
Table 1: Acute and Sub-acute Toxicity of Withaferin A in Rodents
| Animal Model | Study Type | Administration Route | Dosage | Duration | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Mice | Acute | Oral Gavage | Up to 2000 mg/kg (single dose) | 14 days | Well-tolerated with no signs of toxicity or death. LD₅₀ > 2000 mg/kg. | [1][5] |
| Wistar Rats | Acute | Oral Gavage | 2000 mg/kg (single dose) | 14 days | Oral LD₅₀ of the Withania somnifera extract (WSE) was greater than 2000 mg/kg. | [6][7] |
| Mice | Sub-acute | Oral Gavage | 10, 70, 500 mg/kg/day | 28 days | No observed adverse effects. NOAEL established at 500 mg/kg. | [1][5] |
| Wistar Rats | Sub-acute | Oral Gavage | 500, 1000, 2000 mg/kg/day (of WSE) | 28 days | No toxicologically significant changes observed. NOAEL for the extract is 2000 mg/kg. |[2][6][7] |
NOAEL: No-Observed-Adverse-Effect Level; LD₅₀: Lethal Dose, 50%; WSE: Withania somnifera extract.
Table 2: Pharmacokinetic Parameters of Withaferin A in Rodents
| Animal Model | Administration Route | Dose | Oral Bioavailability (%) | Key Parameters | Reference |
|---|---|---|---|---|---|
| BALB/c Mice | Intravenous (IV) | 10 mg/kg | - | AUC: 3996.9 ± 557.6 ng/mL*h | [1][5] |
| BALB/c Mice | Oral (p.o.) | 70 mg/kg | 1.8% | AUC: 141.7 ± 16.8 ng/mL*h | [1][5] |
| Sprague-Dawley Rats | Intravenous (IV) | 5 mg/kg | - | Cₘₐₓ: ~6.5 µmol/L; T₁/₂: 4.5 h | [8] |
| Sprague-Dawley Rats | Oral (p.o.) | 10 mg/kg | 32.4 ± 4.8% | Cₘₐₓ: ~1.3 µmol/L; T₁/₂: 7.1 - 7.6 h | [8] |
| Mice | Oral (p.o.) | W. somnifera extract | - | Tₘₐₓ: 20 min; T₁/₂: 59.92 min |[9] |
AUC: Area Under the Curve; Cₘₐₓ: Maximum Concentration; Tₘₐₓ: Time to Maximum Concentration; T₁/₂: Half-life.
Table 3: In Vivo Efficacy Models of Withaferin A
| Animal Model | Cancer Type | Administration Route | Dosage | Observed Effects | Reference |
|---|---|---|---|---|---|
| BALB/c Mice | Colon Cancer (HCT116 xenograft) | Intraperitoneal (i.p.) | 2 mg/kg/day | Significantly inhibited tumor volume and weight. | [10] |
| Mice | Prostate Cancer | Oral (p.o.) | 3-5 mg/kg/day | Inhibited tumor progression, absent metastatic lesions. | [4] |
| Nude Mice | Ovarian Cancer (xenograft) | Intraperitoneal (i.p.) | (with Cisplatin) | 70-80% reduction in tumor growth. | [10] |
| MMTV-neu Mice | Breast Cancer | Intraperitoneal (i.p.) | Not specified | Inhibited mammosphere formation and ALDH1 activity. | [10] |
| Various Models | Various Cancers | i.p. or p.o. | 1-20 mg/kg | Potent inhibition of tumor growth and metastasis. |[11] |
Experimental Protocols
Protocol 1: Preparation of Withaferin A for Oral Administration
This protocol is based on methods used in preclinical toxicity and pharmacokinetic studies.[1]
-
Objective: To prepare a stable suspension of Withaferin A for oral gavage in rodents.
-
Materials:
-
Withaferin A powder
-
Carboxymethylcellulose (CMC), low viscosity
-
1X Phosphate Buffer Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Homogenizer or sonicator
-
Calibrated micropipettes
-
Analytical balance
-
-
Procedure:
-
Prepare a 0.5% (w/v) CMC vehicle solution by slowly adding CMC powder to 1X PBS while vortexing to avoid clumping. Allow it to dissolve completely.
-
Weigh the required amount of Withaferin A based on the desired final concentration and dosing volume (typically 100 µL for mice).
-
Transfer the weighed Withaferin A to a sterile conical tube.
-
Add a small volume of the 0.5% CMC vehicle to the tube and triturate to form a uniform paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle to reach the final desired concentration.
-
Vortex thoroughly and sonicate the suspension to ensure homogeneity.
-
Prepare fresh daily before administration to ensure stability. Keep the suspension on a rocker or vortex briefly before each gavage.
-
Protocol 2: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol outlines a procedure for determining the acute toxicity and estimating the LD₅₀ of a substance.[1]
-
Objective: To assess the short-term toxicity of a single high dose of Withaferin A.
-
Animal Model: Healthy, young adult mice (e.g., BALB/c), fasted for 4 hours prior to dosing.
-
Groups:
-
Vehicle Control: 0.5% CMC in PBS (100 µL)
-
Low Dose: 50 mg/kg Withaferin A
-
Medium Dose: 300 mg/kg Withaferin A
-
High Dose: 2000 mg/kg Withaferin A
-
-
Procedure:
-
Administer a single dose of the prepared WA suspension or vehicle via oral gavage.
-
Monitor animals individually at 30-minute intervals for the first 4 hours post-dosing.
-
Continue monitoring intermittently for the first 24 hours, and then once daily for a total of 14 days.
-
Record clinical signs of toxicity, behavioral changes, morbidity, and mortality.
-
Record body weights on Day 0, Day 7, and Day 14.
-
At Day 14, sacrifice animals and collect blood for clinical biochemistry and hematological analysis.
-
Perform necropsy and harvest vital organs (liver, kidney, heart, etc.) for histopathological examination.
-
Protocol 3: Sub-acute (28-Day) Oral Toxicity Assessment (Adapted from OECD Guideline 407)
This protocol is for evaluating potential adverse effects of repeated daily dosing over a 28-day period.[1]
-
Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of Withaferin A after repeated administration.
-
Animal Model: Healthy, young adult mice.
-
Groups:
-
Vehicle Control
-
Low Dose (e.g., 10 mg/kg/day)
-
Medium Dose (e.g., 70 mg/kg/day)
-
High Dose (e.g., 500 mg/kg/day)
-
Satellite Groups (Vehicle and High Dose) for recovery assessment.
-
-
Procedure:
-
Administer the respective dose of WA suspension or vehicle via oral gavage daily for 28 consecutive days.
-
Observe animals daily for clinical signs of toxicity.
-
Record body weights weekly (Day 0, 7, 14, 21, 28).
-
At the end of the 28-day period, sacrifice the main study groups.
-
Collect blood and organs as described in the acute toxicity protocol for full analysis.
-
The satellite groups are kept for an additional 14 days without treatment to observe for reversal or delayed onset of toxicity before being sacrificed and analyzed.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for an acute oral toxicity study of Withaferin A in mice.
Caption: Workflow for a comparative pharmacokinetic study (IV vs. Oral).
Signaling Pathway
Withaferin A exerts its anti-cancer effects through multiple mechanisms.[11][12] A key pathway involves the induction of apoptosis through the inhibition of pro-survival signaling and the generation of reactive oxygen species (ROS).[4][10]
Caption: Simplified signaling pathway for Withaferin A-induced apoptosis in cancer cells.
References
- 1. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmaps.in [jmaps.in]
- 3. Withaferin A [a.osmarks.net]
- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety assessment of Withania somnifera extract standardized for Withaferin A: Acute and sub-acute toxicity study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety assessment of Withania somnifera extract standardized for Withaferin A: Acute and sub-acute toxicity study [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
4-epi-Withaferin A: A Promising Withanolide for Neurodegenerative Disease Research
Application Note & Protocol Guide
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A key pathological feature of many of these diseases is the misfolding and aggregation of proteins, leading to cellular stress and eventual cell death. Withanolides, a group of naturally occurring steroidal lactones found in plants of the Solanaceae family, have garnered significant interest for their potential neuroprotective properties. Among these, Withaferin A (WA) has been extensively studied. This document focuses on 4-epi-Withaferin A, a stereoisomer of Withaferin A, and its potential applications in neurodegenerative disease research. While direct studies on this compound in neurodegeneration are limited, structure-activity relationship (SAR) studies suggest it may offer unique advantages, particularly in activating cellular defense mechanisms against protein aggregation.[1][2] This document will leverage the extensive research on Withaferin A to provide a framework for investigating this compound as a potentially more potent therapeutic candidate.
Mechanism of Action: Insights from Withaferin A
The neuroprotective effects of withanolides are multifaceted. Based on studies of Withaferin A, the proposed mechanisms of action relevant to neurodegenerative diseases include:
-
Induction of the Heat Shock Response (HSR): Withanolides can activate the Heat Shock Response, a key cellular defense mechanism against protein misfolding and aggregation.[2][3] This is particularly relevant for diseases like Huntington's and Alzheimer's.
-
Anti-inflammatory Activity: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. Withaferin A has been shown to suppress pro-inflammatory pathways, such as the NF-κB signaling cascade, in brain cells.[4][5]
-
Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage. Withanolides can enhance the cellular antioxidant defense system, in part through the activation of the Nrf2 pathway.
-
Inhibition of Protein Aggregation: By inducing chaperone proteins (heat shock proteins), withanolides can help prevent the aggregation of toxic protein species, such as amyloid-beta and mutant huntingtin.[6]
A comparative study on withanolide analogues has shown that this compound exhibits enhanced cytotoxicity and cytoprotective heat-shock-inducing activity (HSA) compared to Withaferin A.[1][2] This suggests that this compound could be a more potent activator of cellular defense mechanisms against protein aggregation-associated diseases.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Withaferin A, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Withaferin A Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Withaferin A | Panc-1 | 1.24 | [7] |
| Withaferin A | MiaPaca2 | 2.93 | [7] |
| Withaferin A | BxPc3 | 2.78 | [7] |
| This compound | Not Specified | Enhanced cytotoxicity noted | [1] |
Table 2: Neuroprotective Effects of Withania somnifera Extract and Withaferin A
| Model System | Treatment | Concentration/Dose | Observed Effect | Reference |
| SH-SY5Y cells (HNE-induced toxicity) | Withania somnifera extract | 12.5, 25, 50 µg/ml | Concentration-dependent protection against cytotoxicity and oxidative stress | [8] |
| SH-APP cells | Withaferin A | 0.5–2 µM | Significant reduction in secreted Aβ40 levels without cytotoxicity | [9][10] |
| Scopolamine-induced amnesia in rats | Withaferin-A nanoparticles | 5mg/kg | Significant neuroprotective activity, comparable to standard drug Tacrine | [11] |
| Differentiated SH-SY5Y cells | Withaferin-A | 0.6, 1.2, 2.4 µM | Dose-dependent cytotoxicity (50%, 80%, and 90% cell death, respectively) | [12] |
Note: The cytotoxic effects of Withaferin A on neuronal cells at higher concentrations highlight the importance of careful dose-response studies.[12]
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound, adapted from studies on Withaferin A.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress
Objective: To determine the protective effect of this compound against oxidative stress-induced neuronal cell death.
Cell Line: Human neuroblastoma SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stressor (e.g., 100 µM H₂O₂ for 4 hours or 50 µM 6-OHDA for 24 hours).
-
Cell Viability Assay (MTT):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Evaluation of Anti-inflammatory Activity
Objective: To assess the effect of this compound on the production of pro-inflammatory mediators in microglia.
Cell Line: BV-2 microglial cells.
Materials:
-
BV-2 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent for nitrite determination
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis: Quantify the levels of nitrite, TNF-α, and IL-6 and compare the treated groups to the LPS-only control.
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationships for withanolides as inducers of the cellular heat-shock response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective [mdpi.com]
- 6. Role of Withaferin A and Its Derivatives in the Management of Alzheimer’s Disease: Recent Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A Targets Heat Shock Protein 90 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Withania somnifera on 4-Hydroxynonenal Induced Cell Death in Human Neuroblastoma SH-SY5Y Cells Through ROS Inhibition and Apoptotic Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Withaferin A Suppresses Beta Amyloid in APP Expressing Cells: Studies for Tat and Cocaine Associated Neurological Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Withaferin-A kills neuronal cells: An off-putting facet of Withania somnifera as a neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-epi-5,6-deoxywithaferin A
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-epi-5,6-deoxywithaferin A synthesis from Withaferin A.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the three-step synthesis of 4-epi-5,6-deoxywithaferin A.
Step 1: Oxidation of Withaferin A to Compound 7
-
Q1: The oxidation of Withaferin A (1) is slow or incomplete, resulting in a low yield of compound 7.
-
A1: This issue often arises from the quality of the manganese dioxide (MnO₂) used. Ensure that the MnO₂ is freshly activated or from a reliable commercial source. The reaction is sensitive to the surface activity of the oxidant. Additionally, using a large excess of MnO₂ (20 equivalents) is crucial for driving the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Q2: Besides the desired product (7), other spots are visible on the TLC plate after the reaction.
-
A2: The formation of side products can occur due to over-oxidation or degradation of the starting material. Ensure the reaction is carried out at room temperature and for the specified time (3 hours).[1] Prolonged reaction times may lead to undesired products. For purification, silica gel flash chromatography with a gradient elution of ethyl acetate in petroleum ether (EtOAc/PE) is effective for isolating the desired compound.[1]
-
Step 2: Reduction of the Epoxy Group to Compound 8
-
Q3: The conversion of the C-5,6-epoxy group in compound 7 to the double bond in compound 8 is not proceeding as expected.
-
A3: This reduction is a known challenge in withanolide synthesis.[1] The success of this step is highly dependent on the reagent preparation and reaction conditions. Prepare the triphenylphosphine (PPh₃) and iodine (I₂) solution in anhydrous dichloromethane (CH₂Cl₂) immediately before adding it to the solution of compound 7. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture from interfering with the reagents.
-
-
Q4: The yield of compound 8 is significantly lower than the reported 66%.[1]
-
A4: Low yields can be attributed to incomplete reaction or degradation of the product. Confirm that 1.5 equivalents of both PPh₃ and I₂ are used.[1] The reaction should be stirred at room temperature for 3 hours.[1] During workup, ensure complete extraction of the product from the aqueous phase using CH₂Cl₂. Careful purification by flash chromatography is necessary to isolate the product from unreacted starting material and triphenylphosphine oxide, a major byproduct.
-
Step 3: Luche Reduction to 4-epi-5,6-deoxywithaferin A (4)
-
Q5: The Luche reduction of compound 8 is resulting in a mixture of products, or the reaction is not going to completion.
-
A5: The Luche reduction is employed for the selective 1,2-reduction of the α,β-unsaturated ketone to an allylic alcohol.[2][3][4] The presence of cerium(III) chloride is critical for this selectivity.[2] Ensure that CeCl₃·7H₂O is fully dissolved in methanol before the addition of sodium borohydride (NaBH₄). The reaction should be cooled to 0 °C before the addition of NaBH₄ to control the reaction rate and improve selectivity.[5]
-
-
Q6: The final product (4) is difficult to purify, and the yield is below the expected 81%.[1]
-
A6: Purification challenges can arise from the presence of cerium salts and other byproducts. After quenching the reaction with acetic acid, it is important to perform a thorough aqueous workup, including washes with water and brine, to remove most of the inorganic impurities.[5] For the final purification, silica gel flash chromatography with a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether, should be employed to isolate the pure 4-epi-5,6-deoxywithaferin A.
-
Frequently Asked Questions (FAQs)
-
Q: What is the quality of the starting Withaferin A required for this synthesis?
-
A: It is recommended to use Withaferin A with a purity of at least 95% to minimize the formation of side products and simplify purification steps. The presence of impurities can interfere with the reactions, particularly the oxidation and reduction steps.
-
-
Q: How can I monitor the progress of the reactions?
-
A: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of each step. Use a suitable solvent system (e.g., ethyl acetate/petroleum ether) to achieve good separation between the starting material, intermediates, and products. The spots can be visualized under UV light or by staining with a suitable reagent like vanillin-sulfuric acid.
-
-
Q: Are there any specific safety precautions I should take?
-
A: Standard laboratory safety practices should be followed. Dichloromethane is a volatile and potentially hazardous solvent, so all manipulations should be performed in a well-ventilated fume hood. Iodine is corrosive and should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
-
Q: Can the overall yield of over 40% be improved?[1][6][7][8][9]
-
A: The reported yield of over 40% is for a three-step synthesis and is considered good for this type of complex molecule transformation.[1][6][7][8][9] To maximize the yield, it is crucial to optimize each step, ensure the purity of reagents and solvents, and perform careful purification to minimize product loss. Small-scale pilot reactions are recommended to fine-tune the conditions before scaling up.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 4-epi-5,6-deoxywithaferin A
| Step | Reaction | Key Reagents and Conditions | Time (h) | Yield (%) |
| 1 | Oxidation of Withaferin A (1) to Compound 7 | MnO₂ (20 equiv), CH₂Cl₂, Room Temperature | 3 | 78 |
| 2 | Reduction of Compound 7 to Compound 8 | PPh₃ (1.5 equiv), I₂ (1.5 equiv), CH₂Cl₂, Room Temperature | 3 | 66 |
| 3 | Luche Reduction of Compound 8 to Product 4 | CeCl₃·7H₂O (1.2 equiv), NaBH₄ (0.5 equiv), MeOH, 0 °C | 0.5 | 81 |
| Overall | ~42 |
Experimental Protocols
Step 1: Preparation of Compound 7
-
To a solution of Withaferin A (1.0 equiv) in dichloromethane (CH₂Cl₂), add activated manganese dioxide (MnO₂, 20.0 equiv) under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the mixture through a pad of Celite and concentrate the filtrate under vacuum.
-
Purify the resulting residue by silica gel flash chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:4 to 4:1) to afford compound 7.[1]
Step 2: Preparation of Compound 8
-
To a stirred solution of compound 7 (1.0 equiv) in anhydrous CH₂Cl₂, add a solution of triphenylphosphine (PPh₃, 1.5 equiv) and iodine (I₂, 1.5 equiv) in CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 3 hours.
-
After completion, extract the mixture with CH₂Cl₂.
-
Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (e.g., EtOAc/PE, 1:2 to 4:1) to give compound 8.[1]
Step 3: Preparation of 4-epi-5,6-deoxywithaferin A (4)
-
To a stirred solution of compound 8 (1.0 equiv) in methanol (MeOH), add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 equiv).
-
After 5 minutes, cool the mixture to 0 °C.
-
Add sodium borohydride (NaBH₄, 0.5 equiv) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes until the starting material is consumed.
-
Quench the reaction by adding a few drops of 50% acetic acid to reach a neutral pH.
-
Add water and extract the mixture with CH₂Cl₂.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel flash chromatography to afford 4-epi-5,6-deoxywithaferin A (4).[1]
Visualizations
Caption: Three-step synthesis of 4-epi-5,6-deoxywithaferin A.
References
- 1. Extraction Process, Separation and Identification of Withanolides in Ashwagandha Extract [plantextractwholesale.com]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. name-reaction.com [name-reaction.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nepjol.info [nepjol.info]
- 7. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Semisynthesis of 27-Deoxywithaferin A and 4- epi-5,6-Deoxywithaferin A from Withaferin A as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Purification of 4-epi-Withaferin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-epi-Withaferin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a diastereomer of Withaferin A, a biologically active withanolide found in Withania somnifera. The primary challenge in its purification lies in its structural similarity to Withaferin A, differing only in the stereochemistry at the C-4 position. This subtle difference makes their separation difficult as they often co-elute in standard chromatographic systems.
Q2: What are the common sources of this compound contamination in a Withaferin A sample?
This compound can be a natural co-constituent in the plant material or it can be formed through epimerization of Withaferin A during the extraction and purification process, particularly under alkaline conditions.[1]
Q3: What analytical techniques are suitable for identifying and quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common method for the analysis of withanolides.[2][3][4] For distinguishing between epimers, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for unambiguous identification.
Q4: Can I use Thin Layer Chromatography (TLC) to distinguish between Withaferin A and this compound?
While TLC is a useful tool for monitoring the presence of withanolides, achieving baseline separation of epimers like this compound and Withaferin A on a standard TLC plate can be very challenging due to their similar polarities. It is often used to monitor fractions for the presence of withanolides in general.[2]
Troubleshooting Guides
Issue 1: Poor Resolution Between Withaferin A and this compound Peaks in HPLC
Problem: My HPLC chromatogram shows a single broad peak or two poorly resolved peaks for what should be a mixture of Withaferin A and this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Stationary Phase Selectivity | The subtle stereochemical difference between the epimers may not be sufficiently recognized by a standard C18 column. Consider using a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity based on pi-pi and dipole-dipole interactions. |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical for resolving closely eluting isomers. A systematic optimization of the mobile phase is recommended.[5][6] |
| a. Vary the Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile vs. methanol). Methanol can provide different selectivity for polar compounds compared to acetonitrile. | |
| b. Adjust the Mobile Phase Strength: Perform a gradient optimization to find the ideal elution window for the epimers. A shallower gradient around the elution time of the isomers can significantly improve resolution. | |
| c. Introduce Additives: The addition of a small percentage of a modifier like formic acid or acetic acid can improve peak shape and potentially enhance resolution.[7] | |
| High Flow Rate | A high flow rate can decrease the interaction time of the analytes with the stationary phase, leading to poor resolution. Try reducing the flow rate to allow for better equilibration and separation.[6] |
| Elevated Column Temperature | While higher temperatures can improve efficiency, they may not always enhance the selectivity for isomers. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on resolution. |
Issue 2: Peak Tailing or Broadening for Withanolide Peaks
Problem: The peaks for Withaferin A and its epimer are tailing or are excessively broad, making accurate quantification and collection difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the withanolides, leading to peak tailing.[8] |
| a. Use an End-capped Column: Employ a well-end-capped column to minimize silanol interactions. | |
| b. Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups.[8] | |
| c. Use a Mobile Phase Additive: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites, though this is a less common approach with modern columns.[9] | |
| Column Overload | Injecting too concentrated a sample can lead to peak broadening and tailing.[8] Dilute the sample and reinject to see if the peak shape improves. |
| Column Contamination or Degradation | Buildup of matrix components from the sample can lead to active sites and peak tailing.[10] |
| a. Flush the Column: Follow the manufacturer's instructions for column washing. | |
| b. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. | |
| Mismatched Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[10] |
Issue 3: Suspected Epimerization During Purification
Problem: I am observing an increasing amount of the this compound peak in my fractions over time, suggesting that Withaferin A may be converting to its epimer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Exposure to Alkaline Conditions | Withanolides can be susceptible to epimerization at certain positions under basic conditions.[1] |
| a. Maintain a Neutral or Slightly Acidic pH: Ensure that all solvents and solutions used during extraction and purification are maintained at a neutral or slightly acidic pH. Avoid the use of strong bases. | |
| b. Monitor pH of Fractions: If using pH gradients, monitor the pH of the collected fractions. | |
| Elevated Temperatures | Prolonged exposure to high temperatures during solvent evaporation or other steps can potentially contribute to degradation or isomerization. |
| a. Use Low-Temperature Evaporation: Utilize a rotary evaporator with a water bath at a controlled, low temperature (e.g., < 40°C) for solvent removal. | |
| b. Minimize Processing Time: Reduce the overall time the sample is in solution and exposed to purification conditions. |
Experimental Protocols
Protocol 1: Preparative HPLC Method Development for Withaferin A and this compound Separation
This protocol outlines a general approach for developing a preparative HPLC method to separate Withaferin A from its 4-epi isomer.
1. Initial Analytical Method Development:
-
Column: Start with a high-resolution C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the withanolides.
-
Flow Rate: 1 mL/min.
-
Detection: 227 nm.
-
Injection Volume: 10 µL.
2. Method Optimization for Resolution:
-
Once the elution zone is identified, develop a shallower gradient around that time. For example, if the compounds elute at 40% B, try a gradient of 30% to 50% B over 20-30 minutes.
-
Evaluate different organic modifiers (e.g., methanol instead of acetonitrile) to assess changes in selectivity.
-
Test different column chemistries (e.g., Phenyl-Hexyl, PFP) if resolution on C18 is insufficient.
3. Scaling Up to Preparative Chromatography:
-
Once a satisfactory analytical separation is achieved, scale up the method to a preparative column of the same stationary phase.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution.
Protocol 2: Sample Preparation for Purity Assessment by LC-MS
1. Sample Dissolution:
-
Accurately weigh approximately 1 mg of the purified fraction.
-
Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
2. Filtration:
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
3. Dilution:
-
Perform a serial dilution of the filtered sample to a final concentration suitable for LC-MS analysis (typically in the ng/mL to low µg/mL range).
4. LC-MS Analysis:
-
Inject the diluted sample into an LC-MS system.
-
Use a suitable chromatographic method to separate the components.
-
Acquire mass spectra in both positive and negative ion modes to identify the molecular ions of Withaferin A and this compound and any potential impurities.
Visualizations
Caption: A generalized experimental workflow for the purification and analysis of this compound.
References
- 1. PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A: THE STRUCTURAL DETERMINATION OF THE SIDE CHAIN, THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 16 [redalyc.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mastelf.com [mastelf.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Overcoming Low Oral Bioavailability of Withaferin A Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low oral bioavailability of Withaferin A (WA) and its analogs.
Frequently Asked Questions (FAQs)
Q1: Why do Withaferin A and its analogs exhibit low oral bioavailability?
A1: The low oral bioavailability of Withaferin A is primarily attributed to two main factors:
-
Poor Aqueous Solubility: Withaferin A is a lipophilic compound, making it poorly soluble in aqueous gastrointestinal fluids. This low solubility limits its dissolution rate, which is a prerequisite for absorption into the systemic circulation.
-
First-Pass Metabolism: After absorption from the gastrointestinal tract, Withaferin A undergoes extensive metabolism in the liver before it can reach systemic circulation. This "first-pass effect" significantly reduces the amount of active compound that becomes available to the rest of the body.[1][2] Studies have shown that WA is rapidly depleted in liver microsomes, with one study reporting a half-life of just 5.6 minutes.[1][2]
Q2: What are the common strategies to improve the oral bioavailability of poorly soluble drugs like Withaferin A?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like Withaferin A. These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate. Techniques include micronization and nanonization.
-
Lipid-Based Formulations: These formulations use lipophilic excipients to solubilize the drug, presenting it in a form that is more readily absorbed. Examples include self-emulsifying drug delivery systems (SEDDS).[3]
-
Amorphous Solid Dispersions: By converting the crystalline drug into a higher-energy amorphous state, its solubility and dissolution rate can be significantly increased.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[4]
Q3: What are some specific nanoformulation approaches that have been investigated for Withaferin A?
A3: Several nanoformulation strategies have shown promise in improving the delivery and bioavailability of Withaferin A:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. PEGylated nanoliposomal formulations of Withaferin A have been shown to have a mean particle size of around 125 nm and a high encapsulation efficiency of 83.65%.[5]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They offer advantages such as controlled release and improved stability.
-
Polymeric Nanoparticles: Biodegradable polymers like poly(D,L-lactic-co-glycolic acid) (PLGA) can be used to encapsulate Withaferin A, leading to improved solubility and a sustained release profile.
-
Nanosponges: These are porous polymeric structures that can entrap drug molecules. Withaferin-A loaded nanosponges have demonstrated enhanced anticancer properties.[6]
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoformulations
| Possible Cause | Troubleshooting Step |
| Poor solubility of Withaferin A in the chosen organic solvent during formulation. | Screen different organic solvents (e.g., dichloromethane, acetone, ethanol) to find one that provides optimal solubility for Withaferin A. |
| Inappropriate ratio of drug to lipid/polymer. | Optimize the drug-to-carrier ratio. Start with a low ratio and gradually increase it while monitoring the encapsulation efficiency. |
| Suboptimal processing parameters (e.g., sonication time, homogenization pressure). | Systematically vary the processing parameters. For instance, when preparing liposomes by the thin-film hydration method, ensure the hydration temperature is above the lipid's transition temperature. For nanoparticles prepared by solvent evaporation, control the rate of solvent removal. |
| Precipitation of the drug during the formulation process. | Ensure that the aqueous phase is added slowly to the organic phase with continuous stirring to prevent rapid precipitation. The use of surfactants or stabilizers can also help. |
Issue 2: Inconsistent Particle Size or High Polydispersity Index (PDI)
| Possible Cause | Troubleshooting Step |
| Inadequate energy input during homogenization or sonication. | Increase the homogenization pressure or sonication time and power. Monitor the particle size and PDI at different energy inputs to find the optimal conditions. |
| Aggregation of nanoparticles. | Optimize the concentration of the stabilizing agent (e.g., PVA, poloxamer). Ensure the zeta potential of the nanoparticles is sufficiently high (typically > ±30 mV) to ensure electrostatic stability. |
| Improper storage conditions. | Store nanoparticle suspensions at an appropriate temperature (usually 4°C) and avoid freeze-thaw cycles unless they are lyophilized with a cryoprotectant. |
Issue 3: Poor In Vivo Efficacy Despite Successful In Vitro Formulation
| Possible Cause | Troubleshooting Step |
| Rapid clearance of nanoparticles from circulation. | Consider surface modification of the nanoparticles with polyethylene glycol (PEGylation) to increase their circulation time by reducing opsonization and clearance by the reticuloendothelial system.[5] |
| Instability of the formulation in the gastrointestinal tract. | For oral formulations, consider enteric coating the nanoparticles to protect them from the acidic environment of the stomach and ensure their release in the intestine. |
| Low permeability of the formulation across the intestinal epithelium. | Incorporate permeation enhancers into the formulation, but with careful consideration of their potential toxicity. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Withaferin A from various studies, highlighting the variability in reported values.
| Formulation/Vehicle | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) | Oral Bioavailability (%) | Reference |
| Withania somnifera extract | Sprague-Dawley Rats | 125 mg/kg (oral) | 124.42 ± 64.93 | 0.25 ± 0.00 | - | - | [7][8] |
| Pure Withaferin A | Male Rats | 10 mg/kg (oral) | 619 | - | - | 32.4 ± 4.8 | [1][2][9] |
| Pure Withaferin A | Mice | 70 mg/kg (oral) | 142 | - | 141.7 ± 16.8 | 1.8 | [9][10] |
| Pure Withaferin A | Mice | 10 mg/kg (oral) | 8410 | - | - | - | [9] |
| Withania somnifera extract | Mice | 1000 mg/kg (oral) | 16.69 ± 4.02 | 0.33 | - | - | [2][11] |
| Withaferin A | Humans | - | 0.1 - 49.5 | - | - | - | [9] |
Note: The significant variation in pharmacokinetic parameters can be attributed to differences in the formulation, animal species and strain, analytical methods, and dosing.
Experimental Protocols
Protocol 1: Preparation of Withaferin A-Loaded PEGylated Nanoliposomes
This protocol is based on the thin-film hydration method.[5]
Materials:
-
Withaferin A
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
DSPE-mPEG 2000
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve Withaferin A, SPC, cholesterol, and DSPE-mPEG 2000 in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Ensure complete removal of the solvent by keeping the flask under vacuum for at least 2 hours.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
To reduce the size of the resulting multilamellar vesicles (MLVs), sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Characterize the prepared liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of Withaferin A-Loaded PLGA Nanoparticles
This protocol utilizes the solvent evaporation method.
Materials:
-
Withaferin A
-
Poly(D,L-lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Dissolve Withaferin A and PLGA in DCM to form the organic phase.
-
Add the organic phase dropwise to an aqueous solution of PVA while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage, often with a cryoprotectant.
-
Characterize the nanoparticles for size, surface charge, morphology, drug loading, and in vitro release profile.
Visualizations
Caption: Withaferin A inhibits multiple oncogenic signaling pathways.
Caption: Workflow for nanoformulation of Withaferin A.
Caption: Logic for addressing low oral bioavailability.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. jmaps.in [jmaps.in]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of withaferin A loaded pegylated nanoliposomal formulation with high loading efficacy: In vitro and in vivo anti-tumour study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, and Pharmacological Investigation of Withaferin-A Loaded Nanosponges for Cancer Therapy; In Vitro, In Vivo and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with 4-epi-Withaferin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with 4-epi-Withaferin A.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the cytotoxic effect of this compound. What could be the cause?
A1: Inconsistent results with this compound can stem from several factors related to the compound itself and the experimental setup. Key areas to investigate include:
-
Compound Stability and Storage: this compound, like other withanolides, can be sensitive to storage conditions. Improper storage can lead to degradation, affecting its biological activity. It is recommended to store the powder at -20°C and solutions in DMSO at -80°C.[1] Stability can decline under real-time and accelerated storage conditions, which can affect biological activity.[2]
-
Solubility Issues: Withanolides have poor aqueous solubility. Inconsistent solubilization can lead to variations in the effective concentration in your experiments. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in aqueous media.
-
Purity of the Compound: Verify the purity of your this compound batch using methods like HPLC. Impurities can have their own biological effects, leading to confounding results.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound. Even within the same cell line, passage number and cell health can influence the response. It is advisable to use cells within a consistent and low passage number range.
Q2: Our IC50 values for this compound are not consistent with published data for Withaferin A. Why is there a discrepancy?
A2: this compound is a stereoisomer of Withaferin A, and this difference in stereochemistry can lead to different biological activities. While they are structurally similar, the spatial arrangement of the hydroxyl group at the C-4 position can affect how the molecule interacts with its cellular targets. This can result in different binding affinities and potencies, leading to variations in IC50 values. Furthermore, IC50 values are highly dependent on the specific cell line, assay conditions (e.g., cell density, incubation time), and the method used for assessing cell viability.[3][4]
Q3: We are seeing contradictory effects on the NF-κB signaling pathway. Sometimes we see inhibition, and other times there is no clear effect. What could be the reason?
A3: The effect of withanolides on the NF-κB pathway can be complex and context-dependent. Inconsistent results could be due to:
-
Cell Type-Specific Responses: The regulation of the NF-κB pathway can vary significantly between different cell types. The specific components and activation state of the pathway in your chosen cell line will influence the effect of this compound.
-
Stimulus Used: The method of NF-κB activation (e.g., TNF-α, LPS) can influence how this compound modulates the pathway. Withaferin A has been shown to inhibit TNF-α-induced NF-κB activation.[5]
-
Concentration and Treatment Duration: The concentration of this compound and the duration of treatment can have different effects. Lower concentrations might have subtle effects, while higher concentrations could lead to more pronounced inhibition or even off-target effects.
-
Crosstalk with Other Pathways: this compound, like Withaferin A, is known to have pleiotropic effects, meaning it can influence multiple signaling pathways simultaneously.[6][7] Crosstalk between these pathways and the NF-κB pathway could lead to variable outcomes depending on the cellular context.
Q4: How can we ensure the stability of our this compound stock solutions?
A4: To maintain the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Choice: Use high-purity, anhydrous DMSO to prepare your stock solution.
-
Storage Temperature: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Light Protection: Protect solutions from light, as withanolides can be light-sensitive.
-
Fresh Dilutions: Prepare fresh dilutions in your cell culture medium for each experiment. Do not store diluted solutions in aqueous media for extended periods.
Data Presentation: Comparative Cytotoxicity
The IC50 values of withanolides can vary significantly across different cancer cell lines, highlighting the importance of cell-type-specific context in experimental design. Below is a summary of reported IC50 values for the closely related compound, Withaferin A, which can serve as a reference for expected ranges of activity. Direct comparative data for this compound is limited.
| Cell Line | Cancer Type | Withaferin A IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.85 | [3][4] |
| MDA-MB-231 | Breast Cancer | 1.07 | [3][4] |
| HeLa | Cervical Cancer | 2-3 | [8] |
| SKOV3 | Ovarian Cancer | Weak Response | [8] |
| OVK18 | Ovarian Cancer | 2-3 | [8] |
| SKGII | Cervical Cancer | 2-3 | [8] |
| Differentiated SH-SY5Y | Neuroblastoma | ~0.6 | [9] |
Note: The cytotoxicity of this compound has been reported to be enhanced compared to some other withanolides, though specific IC50 values are not widely available. One study reported an IC50 of 0.02 µM for a derivative, 27-deoxywithaferin A, in MCF-7 cells, and 1.73 µM for 4-epi-5,6-deoxywithaferin A in HOS osteosarcoma cells, indicating that minor structural changes can significantly impact potency.[10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
DMSO (cell culture grade, anhydrous)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate on an orbital shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways potentially affected by this compound and a general experimental workflow for its investigation.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A typical experimental workflow for studying this compound.
Caption: A simplified diagram of potential NF-κB pathway inhibition.
Caption: A diagram showing potential activation of the heat shock response.
References
- 1. This compound|1214886-27-7|MSDS [dcchemicals.com]
- 2. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 4. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A inhibits tumor necrosis factor-alpha-induced expression of cell adhesion molecules by inactivation of Akt and NF-kappaB in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combination of Withaferin-A and CAPE Provides Superior Anticancer Potency: Bioinformatics and Experimental Evidence to Their Molecular Targets and Mechanism of Action [mdpi.com]
- 9. Withaferin-A kills neuronal cells: An off-putting facet of Withania somnifera as a neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 4-epi-Withaferin A Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4-epi-Withaferin A for their in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from Withaferin A?
This compound is a stereoisomer of Withaferin A, a bioactive steroidal lactone derived from the plant Withania somnifera. The "4-epi" designation indicates a different stereochemical configuration at the 4th carbon position of the molecule. While it is an analogue of Withaferin A, this structural difference can influence its biological activity, including its cytotoxicity and heat-shock-inducing properties.[1]
2. What is the primary mechanism of action of Withaferin A and its analogues?
Withaferin A, and by extension its analogues like this compound, are known to exert anti-cancer effects through multiple mechanisms.[2][3][4] These include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[2][3]
-
Cell Cycle Arrest: Halting the cell division cycle, typically at the G2/M phase.[2][5]
-
Inhibition of Proliferation: Preventing the growth and multiplication of cancer cells.[5]
-
Modulation of Signaling Pathways: Affecting key cellular signaling pathways involved in cancer progression, such as NF-κB, STAT3, and Akt.[2][3][6]
-
Generation of Reactive Oxygen Species (ROS): Increasing oxidative stress within cancer cells, which can lead to cell death.[2][3]
3. What is a typical starting concentration range for this compound in in vitro assays?
Based on studies with Withaferin A and its derivatives, a sensible starting range for this compound in most cancer cell lines would be from 0.1 µM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
4. How should I prepare a stock solution of this compound?
This compound, similar to Withaferin A, is soluble in organic solvents like DMSO and dimethylformamide (DMF).[7] It is sparingly soluble in aqueous buffers.[7]
Recommended Stock Solution Preparation:
-
Dissolve the crystalline this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C for long-term stability.[7]
-
For experiments, dilute the stock solution with your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations. | 1. Suboptimal concentration: The effective concentration for your specific cell line may be higher. 2. Compound degradation: Improper storage or handling of this compound. 3. Cell line resistance: The chosen cell line may be inherently resistant. 4. Assay sensitivity: The assay may not be sensitive enough to detect subtle changes. | 1. Perform a broader dose-response curve (e.g., 0.01 µM to 50 µM). 2. Ensure proper storage of the stock solution at -20°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Try a different cell line known to be sensitive to Withaferin A analogues. 4. Use a more sensitive assay or increase the incubation time. |
| High cytotoxicity observed even at low concentrations. | 1. High sensitivity of the cell line: Your cell line may be particularly sensitive to this compound. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Incorrect concentration calculation: Errors in calculating the dilutions. | 1. Perform a dose-response experiment starting from very low concentrations (e.g., nanomolar range). 2. Ensure the final solvent concentration is below 0.1% in your culture medium. Run a solvent-only control. 3. Double-check all calculations for stock solution and working dilutions. |
| Precipitation of the compound in the culture medium. | 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Interaction with media components: Components in the serum or medium may cause precipitation. | 1. First, dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice. A 1:1 solution of DMSO:PBS has a solubility of approximately 0.5 mg/ml for Withaferin A.[7] 2. Try using a lower serum concentration or a serum-free medium for the duration of the treatment, if compatible with your cell line. |
| Inconsistent results between experiments. | 1. Variable cell density: The number of cells seeded can affect the outcome of the experiment.[9] 2. Cell passage number: Cells at high passage numbers may have altered responses. 3. Inconsistent incubation times: Variations in the duration of treatment. 4. Compound stability: Degradation of the compound in diluted solutions. | 1. Maintain a consistent cell seeding density for all experiments. 2. Use cells within a consistent and low passage number range. 3. Strictly adhere to the planned incubation times. 4. Prepare fresh dilutions of this compound from the frozen stock for each experiment. Do not store aqueous solutions for more than a day.[7] |
Data Presentation
Table 1: Cytotoxic Activity (IC50) of Withaferin A and a Derivative in Various Human Cancer Cell Lines
| Compound | H460 (Lung) | HOS (Osteosarcoma) | 5-8F (Nasopharyngeal) | MCF-7 (Breast) | M231 (Breast) |
| Withaferin A | 3.68 ± 0.23 µM | 3.19 ± 0.06 µM | 0.31 ± 0.12 µM | 0.62 ± 0.04 µM | 0.44 ± 0.26 µM |
| 4-epi-5,6-deoxywithaferin A | 2.32 ± 0.27 µM | 1.73 ± 0.04 µM | 3.44 ± 0.13 µM | 2.11 ± 0.13 µM | 4.27 ± 0.51 µM |
| Data from cells treated for 48 hours. Values are presented as mean ± SD.[10] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies using Withaferin A to assess cytotoxicity.[5][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on methods used to evaluate apoptosis induction by Withaferin A.[5]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A inhibits the proliferation of gastric cancer cells by inducing G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A [a.osmarks.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Withaferin A, a Cytotoxic Steroid from Vassobia breviflora, Induces Apoptosis in Human Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of 4-epi-Withaferin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 4-epi-Withaferin A during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
A1: this compound is a structural analog of Withaferin A, a naturally occurring steroidal lactone.[1] It is recognized for its cytotoxic and cytoprotective heat-shock-inducing activities.[1] Given its structural similarity to Withaferin A, it is investigated for its potential in treating diseases associated with protein aggregation.[1]
Q2: What are off-target effects and why are they a concern for this compound?
A2: Off-target effects are unintended interactions of a drug or compound with molecules other than its primary therapeutic target. These interactions can lead to experimental artifacts, cellular toxicity, and adverse side effects in clinical applications. Due to the pleiotropic nature of its parent compound, Withaferin A, which interacts with numerous signaling pathways, it is crucial to characterize and minimize the off-target effects of this compound to ensure data validity and therapeutic specificity.[2][3][4][5]
Q3: What are the predicted off-targets of this compound based on its structural analog, Withaferin A?
A3: While a comprehensive off-target profile for this compound is not extensively documented, the known interactions of Withaferin A provide a strong predictive basis. Potential off-targets could include proteins involved in key cellular processes such as inflammation, apoptosis, and cell cycle regulation. Key signaling pathways and proteins likely to be affected include NF-κB, STAT3, Akt, p53, and vimentin.[2][5][6][7][8][9]
Q4: How can I proactively minimize off-target effects in my experiments with this compound?
A4: To minimize off-target effects, it is recommended to perform a thorough dose-response analysis to determine the minimal effective concentration. Additionally, employing structurally distinct inhibitors that target the same primary protein can help validate that the observed phenotype is a result of on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Rationale |
| High cellular toxicity observed at expected therapeutic concentrations. | The compound may be engaging with off-targets that regulate critical cellular functions, leading to toxicity. | 1. Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target activity to reduce the likelihood of engaging lower-affinity off-targets. 2. Perform a Time-Course Experiment: Assess toxicity at different time points to distinguish between acute and chronic off-target effects. |
| Inconsistent or unexpected phenotypic outcomes. | The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition. | 1. Validate with a Secondary Inhibitor: Use a structurally different inhibitor for the same target. If the phenotype is consistent, it is more likely an on-target effect. 2. Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. Reversal of the phenotype supports an on-target mechanism. |
| Difficulty in correlating phenotypic data with the intended target inhibition. | The compound may have multiple off-targets that contribute to the observed phenotype, complicating data interpretation. | 1. Profile for Off-Target Liabilities: Screen the compound against a broad panel of kinases and other relevant protein families to identify potential off-targets. 2. Utilize Proteomics Approaches: Employ techniques like chemical proteomics to identify cellular binding partners of the compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest concentration of this compound that elicits the desired on-target effect while minimizing off-target binding.
Methodology:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium, ranging from nanomolar to micromolar concentrations.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
Assay: Perform a relevant assay to measure the on-target effect (e.g., a cell viability assay like MTT, or a specific biomarker analysis via western blot or qPCR).
-
Data Analysis: Plot the response versus the log of the inhibitor concentration to determine the IC50 or EC50 value. The optimal concentration for further experiments should be at or slightly above this value.
Protocol 2: Validating On-Target Effects using a Rescue Experiment
Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended target.
Methodology:
-
Generate Resistant Mutant: Create a mutant version of the target protein that is resistant to this compound binding, for example, through site-directed mutagenesis of the binding pocket.
-
Transfection: Transfect cells with a vector expressing either the wild-type target protein or the resistant mutant. A mock transfection or empty vector should be used as a control.
-
Inhibitor Treatment: Treat the transfected cells with the optimized concentration of this compound.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., apoptosis, cell cycle arrest).
-
Interpretation: If the phenotype induced by this compound is reversed or significantly reduced in cells expressing the resistant mutant compared to those with the wild-type protein, it strongly indicates an on-target effect.
Protocol 3: Off-Target Profiling using Kinase Selectivity Screening
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service or perform the screen in-house if the necessary platform is available.
-
Assay Format: These services typically use biochemical assays, such as radiometric or fluorescence-based methods, to measure the inhibitory activity of the compound against a large panel of kinases.[10]
-
Data Analysis: The results are usually provided as a percentage of inhibition at a fixed concentration or as IC50 values for the inhibited kinases.
-
Interpretation: Analyze the data to identify any kinases that are significantly inhibited by this compound at concentrations relevant to your experimental system. This information is crucial for interpreting potential off-target effects.
Visualizations
Caption: Experimental workflow for minimizing off-target effects.
Caption: Predicted signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 6. Withaferin A [a.osmarks.net]
- 7. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and pharmacokinetics of Withaferin-A in advanced stage high grade osteosarcoma: A phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
degradation pathways of 4-epi-Withaferin A in solution
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with 4-epi-Withaferin A. The information provided is based on the current scientific literature and general knowledge of withanolide stability. Please note that specific degradation pathways for this compound are not extensively documented; therefore, some information is extrapolated from studies on the closely related compound, Withaferin A.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound in solution to minimize degradation?
A: To ensure the stability of this compound in solution, it is recommended to store it at -20°C or -80°C in a suitable solvent such as DMSO or ethanol. For short-term storage, 2-8°C may be acceptable, but stability should be verified. Solutions should be protected from light and repeated freeze-thaw cycles should be avoided.
Q2: What are the main factors that can cause the degradation of this compound in solution?
A: Based on studies of related withanolides like Withaferin A, the primary factors influencing degradation are pH, temperature, light, and the presence of oxidizing agents.[1][2] Alkaline and acidic conditions, in particular, have been shown to cause significant degradation of withanolides.[1]
Q3: Are there any known degradation products of this compound?
A: Specific degradation products of this compound have not been extensively characterized in the literature. However, degradation of the withanolide scaffold may involve hydrolysis of the lactone ring, epoxidation, or other rearrangements, particularly under stress conditions.
Q4: How can I monitor the degradation of this compound in my experiments?
A: The most common method for monitoring the degradation of withanolides is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification of the degradation products.
Q5: Is this compound sensitive to photostability?
A: Photostability studies on related withanolides suggest some sensitivity to light.[1] Therefore, it is advisable to protect solutions of this compound from light by using amber vials or by working under low-light conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | The pH of the solution may be too high or too low. Withanolides are known to be unstable in alkaline and acidic conditions.[1] | Buffer the solution to a neutral pH (around 7.0-7.4). Verify the pH of all buffers and media used in your experiments. |
| The solution may have been exposed to high temperatures or direct light. | Store stock solutions at -20°C or -80°C and protect from light.[1] During experiments, maintain samples at a controlled, cool temperature whenever possible. | |
| The solvent may contain impurities or be of low quality, leading to degradation. | Use high-purity, HPLC-grade solvents for preparing solutions. | |
| Inconsistent results between experimental replicates. | Incomplete dissolution of this compound. | Ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution for any particulate matter. |
| Variability in storage and handling of the compound between replicates. | Standardize the protocol for solution preparation, storage, and handling to ensure consistency across all experiments. | |
| Appearance of unknown peaks in HPLC chromatograms. | Degradation of this compound into one or more degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating HPLC method. |
| Contamination of the sample or mobile phase. | Ensure the cleanliness of all glassware and use fresh, filtered mobile phases for HPLC analysis. |
Quantitative Data Summary
Forced degradation studies on the related compound, Withanolide A, provide insights into the potential stability of this compound under various stress conditions.
Table 1: Forced Degradation of Withanolide A [1]
| Stress Condition | % Drug Remaining | % Degradation |
| Alkali (0.1N NaOH, 80°C, 2h) | 6.25 | 93.75 |
| Acid (0.1N HCl, 80°C, 2h) | 55.43 | 44.57 |
| Peroxide (3% H₂O₂, RT, 24h) | 75.64 | 24.36 |
| Photostability (ICH guidelines) | 92.18 | 7.82 |
Note: This data is for Withanolide A and should be used as a general guide. Specific stability of this compound should be determined experimentally.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.
1. Materials:
- This compound
- HPLC-grade methanol, acetonitrile, and water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with UV/PDA detector
- pH meter
- Water bath or oven
- Photostability chamber
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of 1 mg/mL.
3. Stress Conditions:
4. Sample Analysis:
- At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze by a validated stability-indicating HPLC-UV method.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
5. Data Analysis:
- Calculate the percentage degradation of this compound at each time point under each stress condition.
- Characterize the degradation products using LC-MS if possible.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Properties of 4-epi-Withaferin A and Withaferin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of two closely related withanolides, 4-epi-Withaferin A and Withaferin A. While both compounds are derived from the plant Withania somnifera, subtle stereochemical differences in their structures can lead to variations in their biological activities. This document summarizes available experimental data, outlines methodologies for assessing cytotoxicity, and explores the known signaling pathways involved in their anticancer effects.
Quantitative Cytotoxicity Data
Direct quantitative comparisons of the cytotoxicity of this compound and Withaferin A are limited in publicly available literature. However, a key study evaluating the structure-activity relationships of various withanolides reports that this compound exhibits enhanced cytotoxicity compared to Withaferin A.[1][2]
For a comprehensive understanding, the following table summarizes the cytotoxic activity (IC50 values) of Withaferin A across a range of human cancer cell lines, as reported in various studies. This data provides a benchmark for evaluating the potential potency of this compound.
| Cell Line | Cancer Type | Withaferin A IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 2-3 | [3] |
| ME-180 | Cervical Cancer | 2-3 | [3] |
| SKGII | Cervical Cancer | 2-3 | [3] |
| SKOV3 | Ovarian Cancer | >3 | [3] |
| OVK18 | Ovarian Cancer | 2-3 | [3] |
| MCF-7 | Breast Cancer | 0.85 | [4] |
| MDA-MB-231 | Breast Cancer | 1.07 | [4] |
| A549 | Non-small cell lung cancer | ~10 | [5] |
| KLE | Endometrial Cancer | 10 | [6][7] |
Experimental Protocols
The following are detailed methodologies for commonly used assays to determine the cytotoxicity of compounds like this compound and Withaferin A.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 4,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Withaferin A) in triplicate and incubated for a specified period, typically 48 hours.
-
MTT Addition: After incubation, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in growth medium) is added to each well. The plates are then incubated for an additional 1 to 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is then calculated.[8][9]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Similar to the MTT assay, the MTS assay also measures cell viability.
-
Cell and Compound Preparation: Cells and test compounds are prepared in 96-well plates with a final volume of 100 µL per well.
-
Incubation: The plates are incubated for the desired exposure period.
-
MTS Reagent Addition: 20 µL of MTS solution, containing an electron coupling reagent (like PES), is added to each well.
-
Incubation: The plates are incubated for 1 to 4 hours at 37°C.
-
Absorbance Measurement: The absorbance is read at 490 nm. The quantity of formazan product is directly proportional to the number of living cells in the culture.[9]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of Withaferin A are attributed to its ability to modulate multiple signaling pathways, leading to cell cycle arrest and apoptosis. While the specific pathways affected by this compound are not as extensively documented, its structural similarity to Withaferin A suggests a comparable mechanism of action.
Key Signaling Pathways Modulated by Withaferin A:
-
Inhibition of Pro-survival Pathways: Withaferin A has been shown to suppress the Akt/mTOR and MAPK signaling pathways, which are crucial for cell growth, proliferation, and survival.[10]
-
Induction of Apoptosis: It can trigger both intrinsic and extrinsic apoptotic pathways. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to the activation of caspases.
-
Cell Cycle Arrest: Withaferin A can induce cell cycle arrest, primarily at the G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Generation of Reactive Oxygen Species (ROS): The compound can induce oxidative stress by increasing the production of ROS within cancer cells, which can damage cellular components and trigger apoptosis.[6]
-
Inhibition of NF-κB: Withaferin A is a known inhibitor of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer cell survival.
The structural features of withanolides, such as the presence of a 2-en-1-one in ring A and a 5β,6β-epoxy group in ring B, are considered important for their cytotoxic activity.[6][11][12]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining and comparing the cytotoxicity of the compounds.
Simplified Signaling Pathway of Withaferin A-induced Cytotoxicity
Caption: Key signaling pathways modulated by Withaferin A leading to cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination of Withaferin-A and CAPE Provides Superior Anticancer Potency: Bioinformatics and Experimental Evidence to Their Molecular Targets and Mechanism of Action [mdpi.com]
- 4. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, structures, and structure - cytotoxic activity relationships of withanolides and physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Epoxide group relationship with cytotoxicity in withanolide derivatives from Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 4-epi-Withaferin A and Cisplatin in MCF-7 Cells: A Guide for Researchers
This guide provides a detailed comparative analysis of the cytotoxic effects of 4-epi-Withaferin A and the conventional chemotherapeutic agent, cisplatin, on MCF-7 human breast cancer cells. The information presented is collated from multiple research sources to offer a comprehensive overview for researchers, scientists, and drug development professionals. While direct comparative studies on this compound are limited, data on its close structural analogue, Withaferin A (WA), is used for this analysis, providing valuable insights into its potential therapeutic efficacy.
Executive Summary
Both Withaferin A and cisplatin demonstrate significant anti-cancer activity in MCF-7 cells, albeit through distinct molecular mechanisms. Withaferin A, a natural product derived from the plant Withania somnifera, induces potent G2/M phase cell cycle arrest and apoptosis.[1][2] Cisplatin, a platinum-based chemotherapeutic, primarily functions by inducing DNA damage, leading to cell cycle arrest and apoptosis.[3][4] This guide will delve into the quantitative differences in their cytotoxic effects, detail the experimental protocols used to ascertain these effects, and visualize the key signaling pathways involved.
Quantitative Data Comparison
The following tables summarize the key quantitative data on the effects of Withaferin A and cisplatin on MCF-7 cells.
Table 1: Cytotoxicity (IC50 Values)
| Compound | IC50 Value (µM) | Treatment Duration (h) | Assay |
| Withaferin A | ~2.5 - 5 | 24 - 48 | MTT Assay |
| Cisplatin | ~20 - 80 | 24 | MTT Assay[5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Apoptosis Induction
| Compound | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Assay |
| Withaferin A | 2.5 | 24 | Significant increase vs. control | Histone-associated DNA fragmentation[2] |
| Cisplatin | 1 | 120 | Increased cell death vs. control | Morphological Assessment[3] |
| Cisplatin | 80 (nM) | 24 | Significant increase vs. control | Flow Cytometry (Annexin V/PI)[6][7] |
Table 3: Cell Cycle Arrest
| Compound | Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle Phases | Assay |
| Withaferin A | 2 - 3 | 24 | Significant G2/M arrest | Flow Cytometry (Propidium Iodide)[1] |
| Cisplatin | 1 | Not specified | No well-defined G2/M arrest, but increase in cell death | Flow Cytometry[3] |
| Cisplatin | Not specified | 24 | S-phase arrest | Flow Cytometry[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay for Cell Viability: MCF-7 cells are seeded in 96-well plates at a density of approximately 8x10³ cells/well and allowed to attach overnight.[9] The cells are then treated with various concentrations of Withaferin A or cisplatin for the indicated durations. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[9] The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
3. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining): Treated and untreated MCF-7 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature. The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
4. Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining): MCF-7 cells are treated with the compounds for the specified time, then harvested and fixed in cold 70% ethanol overnight at -20°C. The fixed cells are washed with PBS and incubated with RNase A and propidium iodide (PI) in the dark. The DNA content of the stained cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[5]
5. Western Blotting: Following treatment, MCF-7 cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bcl-2, caspases), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Withaferin A in MCF-7 Cells
Withaferin A induces apoptosis in MCF-7 cells through multiple pathways. It has been shown to generate reactive oxygen species (ROS), leading to mitochondrial dysfunction.[10][11][12] This is associated with the activation of pro-apoptotic proteins like Bax and Bak.[11][12] Furthermore, Withaferin A can induce G2/M phase cell cycle arrest by modulating the levels of key cell cycle regulatory proteins.[1][13] It also downregulates the expression of the anti-apoptotic protein Bcl-2.[13]
Cisplatin in MCF-7 Cells
Cisplatin's primary mechanism of action is the formation of DNA adducts, which leads to DNA damage.[3] This damage activates the p53 signaling pathway, a critical tumor suppressor pathway.[4][14] Activation of p53 can lead to cell cycle arrest, typically in the S-phase, to allow for DNA repair.[8] If the damage is too severe, p53 can trigger apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspases.[7] Cisplatin has also been shown to induce apoptosis by disrupting intracellular calcium homeostasis.[4][14]
Experimental Workflow
The general workflow for comparing the cytotoxic effects of these two compounds is outlined below.
Conclusion
Both Withaferin A and cisplatin are effective inducers of cell death in MCF-7 breast cancer cells. Withaferin A appears to act through ROS-mediated mitochondrial stress and potent G2/M cell cycle arrest. Cisplatin, a cornerstone of chemotherapy, exerts its effect primarily through DNA damage and p53 activation, leading to S-phase arrest and apoptosis. The differing mechanisms of action suggest potential for combination therapies that could enhance efficacy and overcome resistance. Further research directly comparing this compound with cisplatin is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to design and interpret such studies.
References
- 1. Ayurvedic Medicine Constituent Withaferin A Causes G2 and M Phase Cell Cycle Arrest in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A Suppresses Estrogen Receptor-α Expression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-cycle arrest, micronucleus formation, and cell death in growth inhibition of MCF-7 breast cancer cells by tamoxifen and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin (CDDP) triggers cell death of MCF-7 cells following disruption of intracellular calcium ([Ca(2+)]i) homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Withaferin A-Induced Apoptosis in Human Breast Cancer Cells Is Mediated by Reactive Oxygen Species | PLOS One [journals.plos.org]
- 11. Withaferin A-induced apoptosis in human breast cancer cells is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action | MDPI [mdpi.com]
- 13. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
Comparative Analysis of 4-epi-Withaferin A and its Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-epi-Withaferin A and its analogs, focusing on their structure-activity relationships (SAR). The information presented is curated from peer-reviewed scientific literature to aid in the ongoing research and development of withanolide-based therapeutic agents.
Key Structure-Activity Relationship Insights
The biological activity of this compound and its analogs is intricately linked to their chemical structures. Modifications at various positions on the withanolide scaffold can significantly impact their cytotoxic and other biological effects.
A crucial feature for the bioactivity of withanolides is the α,β-unsaturated ketone in Ring A.[1] The stereochemistry at the C-4 position, distinguishing this compound from Withaferin A, influences the molecule's activity. Furthermore, substitutions at other positions, such as C-12, C-15, and C-27, have been shown to modulate cytotoxicity and heat-shock-inducing activity.[1] For instance, acetylation of the C-27 hydroxyl group of this compound has been observed to enhance both its cytotoxic and heat-shock-inducing properties.[1]
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound and its key analogs against various human cancer cell lines. This data provides a quantitative comparison of their anti-proliferative potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | NCI-H929 | 0.28 | [2] |
| 4-epi-5,6-Deoxywithaferin A | HOS | 1.73 | [3] |
| H460 | 2.32 | [3] | |
| MCF-7 | 2.11 | [3] | |
| 5-8F | 3.44 | [3] | |
| M231 | 4.27 | [3] | |
| Withaferin A | HOS | 3.19 | [3] |
| H460 | 3.68 | [3] | |
| MCF-7 | 0.62 | [3] | |
| 5-8F | 0.31 | [3] | |
| M231 | 0.44 | [3] | |
| 27-Deoxywithaferin A | MCF-7 | 0.02 | [3] |
| M231 | 0.13 | [3] | |
| 5-8F | 0.62 | [3] | |
| HOS | <1.25 | [3] | |
| H460 | <1.25 | [3] | |
| Cisplatin (Control) | HOS | 0.16 | [3] |
| H460 | 0.33 | [3] | |
| 5-8F | 2.29 | [3] | |
| MCF-7 | 8.27 | [3] | |
| M231 | 12.76 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 200 µL of complete culture medium and incubate overnight at 37°C.[4]
-
Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Agitate the plates for 5 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells at a density of 5 x 10^4 cells/mL in a 60-mm dish and incubate overnight.[4]
-
Treat the cells with various concentrations of the test compounds for the desired time period (e.g., 6 or 18 hours).[4]
-
Harvest the cells, including any floating cells, and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. The distribution of cells into viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) populations is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by withanolides and a typical experimental workflow for assessing their biological activity.
Caption: Experimental workflow for evaluating this compound analogs.
Caption: Overview of NF-κB and Apoptosis signaling pathways.
References
- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides [mdpi.com]
A Head-to-Head Comparison of 4-epi-Withaferin A and Other Withanolides: A Guide for Researchers
In the landscape of natural product research, withanolides, a group of C28 steroidal lactones primarily isolated from plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities. Among these, Withaferin A has been extensively studied for its potent anti-inflammatory, anti-angiogenic, and anticancer properties. This guide provides a head-to-head comparison of a lesser-known epimer, 4-epi-Withaferin A, with its more famous counterpart, Withaferin A, and other notable withanolides, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Structural Distinctions: The Basis of Differential Activity
The biological activity of withanolides is intrinsically linked to their complex stereochemistry. This compound differs from Withaferin A in the stereochemical orientation of the hydroxyl group at the C-4 position of the steroidal A-ring. This seemingly minor structural alteration can significantly influence the molecule's interaction with biological targets, leading to variations in potency and efficacy.
Comparative Biological Activities: Cytotoxicity and Beyond
The primary focus of withanolide research has been on their cytotoxic effects against various cancer cell lines. This section compares the in vitro cytotoxicity of this compound with other prominent withanolides.
Table 1: Comparative Cytotoxicity (IC50) of Withanolides against Human Cancer Cell Lines
| Withanolide | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 1.73-4.27 | [1] |
| Withaferin A | MCF-7 (Breast) | ~0.5 - 2.5 | [2][3] |
| PC-3 (Prostate) | ~2.5 | [2] | |
| A549 (Lung) | ~1.5 - 3.0 | [4] | |
| HeLa (Cervical) | ~1.0 - 2.0 | [5] | |
| Withanolide D | Multiple Myeloma | High Potency | [6] |
| Pancreatic Cancer | - | [6] | |
| Withanone | Cancer Cells | Milder Cytotoxicity | [7] |
| Normal Cells | Non-toxic | [7] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
The available data suggests that while this compound exhibits cytotoxicity against breast cancer cells, its potency may be slightly lower than that of Withaferin A in the same cell line[1][2][3]. Withaferin A demonstrates broad-spectrum anticancer activity against a variety of cancer cell lines[2][4][5]. Withanolide D has also been highlighted for its high antiproliferative activity, particularly against multiple myeloma[6]. Interestingly, Withanone, another related withanolide, shows selective cytotoxicity towards cancer cells while being less harmful to normal cells, a highly desirable characteristic in cancer chemotherapy[7].
Heat Shock Response: A Differentiating Factor
Beyond direct cytotoxicity, withanolides can also induce a cellular stress response known as the heat shock response (HSR). This response involves the upregulation of heat shock proteins (HSPs), which can protect cells from damage. A comparative study by Wijeratne et al. (2014) investigated the cytotoxicity and heat-shock-inducing activity (HSA) of Withaferin A and 36 of its analogues, including this compound[8].
The study revealed that the α,β-unsaturated ketone in the A-ring is crucial for both cytotoxicity and HSA[8]. Interestingly, acetylation of the hydroxyl group at C-27 of this compound was found to enhance both its cytotoxicity and its ability to induce the heat shock response[8]. This suggests that targeted chemical modifications can modulate the biological activity profile of withanolides.
Signaling Pathways and Molecular Targets
The anticancer effects of withanolides are mediated through the modulation of various signaling pathways.
Caption: Key signaling pathways modulated by withanolides.
Withaferin A, for instance, is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival[9]. It also induces the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells[10]. Furthermore, its interaction with Hsp90 and the proteasome contributes to cell cycle arrest[11]. The activation of HSF1 by certain withanolides leads to the induction of the heat shock response[8].
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell viability.
Caption: General workflow of the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the withanolides (e.g., this compound, Withaferin A) for a specified period (typically 24-72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).
-
Incubation: The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Heat Shock Response Assay
The induction of the heat shock response can be measured using a reporter gene assay.
Methodology:
-
Cell Transfection: Cells (e.g., HEK293T) are transfected with a reporter plasmid containing a heat shock element (HSE) driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are then treated with the withanolides of interest.
-
Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The fold induction of the heat shock response is calculated relative to the vehicle-treated control.
Conclusion and Future Directions
This comparative guide highlights the nuanced differences in the biological activities of this compound and other withanolides. While Withaferin A remains a benchmark for potent and broad-spectrum anticancer activity, the unique properties of its epimer and other analogues warrant further investigation. The selective cytotoxicity of Withanone and the modifiable heat shock-inducing activity of this compound derivatives present exciting avenues for the development of novel cancer therapeutics with improved efficacy and safety profiles. Future research should focus on expanding the head-to-head comparative studies to a wider range of cancer cell lines and in vivo models, as well as elucidating the precise molecular targets that underpin their differential activities. This will undoubtedly pave the way for the rational design and development of the next generation of withanolide-based drugs.
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Antitumor Potential of 4-epi-Withaferin A and Withaferin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor potential of 4-epi-Withaferin A and its well-studied isomer, Withaferin A. While extensive in vivo data solidifies the potent anticancer properties of Withaferin A across a range of cancer models, research on this compound is still in its nascent stages, with current evidence limited to in vitro studies. This document summarizes the available experimental data to offer a comparative perspective and guide future research directions.
I. Comparative Analysis of Antitumor Efficacy
The following tables summarize the available quantitative data on the antitumor effects of Withaferin A and this compound.
Table 1: In Vivo Antitumor Activity of Withaferin A
| Cancer Type | Animal Model | Dosing Regimen | Key Findings |
| Breast Cancer | MDA-MB-231 xenografts in nude mice | 4 mg/kg, i.p., 5 times/week | Significant retardation of tumor growth. |
| Ovarian Cancer | A2780 xenografts in nude mice | 2 mg/kg, i.p., every other day for 12 days | 70-80% reduction in tumor growth. |
| Prostate Cancer | PC-3 xenografts in nude mice | 4-8 mg/kg, i.p., for 7 days | Regression of implanted tumors. |
| Sarcoma | Soft tissue sarcoma cells in SCID mice | i.p. administration | Inhibition of in vivo growth, reduced cell proliferation, and induced apoptosis. |
| Melanoma | B16F1 tumor in mice | Not specified | Suppression of tumor growth. |
Table 2: Comparative In Vitro Cytotoxicity
| Compound | Cancer Cell Line | IC50 Value (µM) |
| 4-epi-5,6-deoxywithaferin A | HOS (Osteosarcoma) | 1.73 |
| Withaferin A | HOS (Osteosarcoma) | >10 |
| Withaferin A | MCF-7 (Breast) | ~2.5 |
| Withaferin A | MDA-MB-231 (Breast) | ~2.5 |
Note: Data for 4-epi-5,6-deoxywithaferin A suggests potentially higher potency against osteosarcoma cells compared to Withaferin A in this specific cell line. Further studies are required to confirm these findings and expand them to other cancer types.
II. Mechanistic Insights into Antitumor Activity
Withaferin A has been extensively shown to exert its anticancer effects through multiple mechanisms[1][2][3]:
-
Induction of Apoptosis: Withaferin A induces programmed cell death in cancer cells by activating pro-apoptotic proteins and signaling pathways.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at various stages of the cell cycle.
-
Anti-Angiogenesis: It inhibits the formation of new blood vessels that supply nutrients to tumors.
-
Inhibition of Metastasis: It can prevent the spread of cancer cells to other parts of the body.
The precise mechanisms of action for This compound are not yet well-elucidated due to the limited research. However, its structural similarity to Withaferin A suggests it may share some common mechanistic pathways. The enhanced cytotoxicity observed in preliminary studies warrants further investigation into its molecular targets.
III. Experimental Protocols
A. In Vivo Tumor Xenograft Study (Withaferin A)
This protocol is a representative example of how the in vivo antitumor efficacy of Withaferin A is assessed.
-
Cell Culture: Human cancer cells (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in sterile PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (length × width^2) / 2.
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm^3), mice are randomly assigned to a control group and a treatment group. The treatment group receives intraperitoneal (i.p.) injections of Withaferin A (e.g., 4 mg/kg body weight) dissolved in a suitable vehicle (e.g., DMSO and PBS) on a specified schedule (e.g., five times a week). The control group receives the vehicle only.
-
Data Analysis: Tumor growth curves are plotted for both groups. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the control and treatment groups.
B. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Withaferin A) for a specified period (e.g., 48 or 72 hours). A control group with no compound is also included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
IV. Visualizing Molecular Pathways and Experimental Processes
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of Withaferin A-induced apoptosis.
Caption: Experimental workflow for an in vivo tumor xenograft study.
V. Conclusion and Future Directions
Withaferin A stands as a promising natural compound with well-documented in vivo antitumor activity against a variety of cancers. In contrast, the investigation into the anticancer potential of its isomer, this compound, is in its preliminary stages. The limited available in vitro data suggests that this compound may exhibit potent cytotoxic effects, in some cases potentially exceeding that of Withaferin A.
This significant gap in knowledge highlights a critical need for further research. Future studies should prioritize the in vivo validation of this compound's antitumor potential. A head-to-head in vivo comparison with Withaferin A across multiple cancer models would be invaluable in determining its therapeutic promise. Furthermore, detailed mechanistic studies are essential to unravel the molecular targets and signaling pathways modulated by this compound, which could reveal novel therapeutic avenues. The exploration of Withaferin A isomers and analogs remains a fertile ground for the discovery of next-generation anticancer agents.
References
A Comparative Guide to the Analytical Cross-Validation of 4-epi-Withaferin A and Related Withanolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of withanolides, with a focus on 4-epi-Withaferin A and its isomers. The information presented is collated from peer-reviewed studies and is intended to assist researchers in selecting and validating appropriate analytical methods for their specific research needs. While direct cross-validation studies for this compound are not extensively published, this guide offers a comparative analysis of validated methods for closely related withanolides, which can serve as a strong foundation for method development and validation for this compound.
Comparative Analysis of Validated Analytical Methods
The quantification of withanolides, a class of structurally similar steroidal lactones, presents significant analytical challenges due to the presence of numerous isomers. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the most common and reliable techniques for the separation and quantification of these compounds.[1][2]
Below is a summary of validation parameters from published studies on analytical methods for Withaferin A and its isomers. This data allows for an objective comparison of method performance.
Table 1: Comparison of HPLC and LC-MS/MS Methods for Withanolide Quantification
| Parameter | Method 1: RP-HPLC-UV[3][4] | Method 2: HPLC-MS/MS[5][6] | Method 3: LC-MS/MS[7] |
| Analytes | Withaferin A, Withanolide A, Withanone | Withaferin A, Withanolide A | Withaferin A |
| Matrix | Intestinal Perfusion Buffer | Mice Plasma | Plant Extracts |
| Linearity (r²) | > 0.99 | > 0.997 | Not Specified |
| Concentration Range | 1.56–50 µg/mL | 0.484–117.880 ng/mL (WA), 0.476–116.050 ng/mL (WLD) | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1.56 µg/mL | 0.484 ng/mL (WA), 0.476 ng/mL (WLD) | Not Specified |
| Intra-day Precision (% CV) | 0.55 - 10.12 | 3.7 - 14.3 | Not Specified |
| Inter-day Precision (% CV) | Not Specified | 3.7 - 14.3 | Not Specified |
| Intra-day Accuracy (%) | 88.65 - 110.66 | -14.4 - 4.0 (as % bias) | Not Specified |
| Inter-day Accuracy (%) | Not Specified | -14.4 - 4.0 (as % bias) | Not Specified |
Note: WA refers to Withaferin A and WLD refers to Withanolide A.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the key methods cited in this guide.
Method 1: RP-HPLC-UV for Isomeric Withanolides[3][4]
-
Sample Preparation: Quality control (QC) samples were prepared by spiking a mixed working standard solution into blank intestinal perfusion buffer.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Detection: UV detector.
-
Internal Standard: Not used due to the simplicity of the sample preparation and the use of a high-precision autosampler.
Method 2: HPLC-MS/MS for Withaferin A and Withanolide A in Mice Plasma[5][6]
-
Sample Preparation: Simple liquid-liquid extraction with tert-butyl methyl ether (TBME) was used for plasma sample pretreatment.
-
Chromatography: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Column: Hypurity C18.
-
Mobile Phase: Methanol and ammonium acetate (95:5, v/v).
-
Detection: Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
Method 3: LC-MS/MS for Withaferin A in Plant Extracts[7]
-
Sample Preparation: Lyophilized and powdered plant material was extracted with 25% methanol using a Soxhlet apparatus. The extract was evaporated, washed with n-hexane, and the residue was extracted with chloroform.
-
Chromatography: High-performance liquid chromatography (HPLC) coupled with a triple quadrupole mass spectrometer.
-
Column: Waters XBridge Shield RP18 (2.1 × 100 mm; 3.5 μm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). The gradient program was: (time, %B) = (0, 20), (5, 55), (5.5, 80), (5.8, 80), (6, 20), (11, 20).
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI-MS/MS in MRM mode.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, a critical process to ensure the reliability and accuracy of analytical data.
Caption: Workflow for the development and validation of an analytical method for this compound.
Conclusion
The selection of an appropriate analytical method for this compound and other withanolides is contingent upon the research question, the sample matrix, and the required sensitivity. While RP-HPLC-UV methods can be effective for simpler matrices and higher concentrations, LC-MS/MS methods offer superior sensitivity and selectivity, which are crucial for complex biological matrices like plasma.[1] The detailed validation data and experimental protocols provided in this guide serve as a valuable resource for researchers to compare, select, and implement robust analytical methods for their studies on withanolides. A thorough method validation, following established guidelines, is paramount to ensure the generation of high-quality, reliable, and reproducible scientific data.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
A Comparative Guide to the Dose-Dependent Effects of Withaferin A on Cell Cycle Distribution
An Important Note on 4-epi-Withaferin A: Extensive literature searches did not yield specific data on the dose-dependent effects of this compound on cell cycle distribution. Therefore, this guide focuses on its close structural analog, Withaferin A, a widely studied natural compound, and compares its effects with another well-researched agent, Sulforaphane. This information should provide a valuable baseline for researchers interested in the cell cycle modulation properties of withanolides.
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has demonstrated significant anti-cancer properties, primarily through the induction of cell cycle arrest and apoptosis.[1] Its effects are often dose-dependent and vary across different cancer cell lines. This guide provides a comparative overview of the quantitative effects of Withaferin A and Sulforaphane on cell cycle progression, supported by detailed experimental protocols and pathway visualizations.
Comparative Analysis of Cell Cycle Distribution
The following table summarizes the dose-dependent effects of Withaferin A and Sulforaphane on the cell cycle distribution in various cancer cell lines. The data highlights the percentage of cells in the G1, S, and G2/M phases of the cell cycle after treatment with the respective compounds at different concentrations.
| Compound | Cell Line | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Withaferin A | AGS (Gastric Cancer) | 0 | 55.05 | - | 9.02 | [2] |
| 1 | 33.5 | - | 43.96 | [2] | ||
| 2.5 | 38.04 | - | 31.67 | [2] | ||
| 5 | 50.08 | - | 21.82 | [2] | ||
| Withaferin A | MG-63 (Osteosarcoma) | 0 | - | - | - | [3] |
| 2.5 | - | - | Arrest Observed | [3] | ||
| 5 | - | - | Arrest Observed | [3] | ||
| 10 | - | - | >50% Arrest | [3] | ||
| Withaferin A | U2OS (Osteosarcoma) | 0 | - | - | - | [3] |
| 2.5 | - | - | Arrest Observed | [3] | ||
| 5 | - | - | Arrest Observed | [3] | ||
| 10 | - | - | >50% Arrest | [3] | ||
| Withaferin A | PC-3 (Prostate Cancer) | IC50 dose | G2/M Arrest Observed | - | G2/M Arrest Observed | [3] |
| Withaferin A | DU-145 (Prostate Cancer) | IC50 dose | G2/M Arrest Observed | - | G2/M Arrest Observed | [3] |
| Sulforaphane | MCF-7 (Breast Cancer) | 5 | G1 Arrest Observed | - | Decrease in G2/M | [4] |
| Withaferin A | MCF-7 (Breast Cancer) | 1 | G1 Arrest Observed | - | Decrease in G2/M | [4] |
| SFN + WA | MCF-7 (Breast Cancer) | 5 + 1 | Primary G1 Arrest | - | - | [4] |
| Sulforaphane | MDA-MB-231 (Breast Cancer) | 5 | - | Decrease in S | - | [4] |
| Withaferin A | MDA-MB-231 (Breast Cancer) | 1 | - | Less effective than SFN | - | [4] |
| SFN + WA | MDA-MB-231 (Breast Cancer) | 5 + 1 | - | Decrease in S | - | [4] |
Note: Some studies reported qualitative observations of cell cycle arrest without providing specific percentages for all phases.
Experimental Protocols
A standardized protocol for analyzing cell cycle distribution using flow cytometry with propidium iodide (PI) staining is detailed below. This method is widely used in the cited studies to quantify the proportion of cells in different phases of the cell cycle.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To determine the distribution of a cell population in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (e.g., Withaferin A) for the desired duration (e.g., 12, 24, or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet with PBS to remove any residual medium or treatment solution.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C. For long-term storage, cells can be kept in ethanol at -20°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS. Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial to degrade any double-stranded RNA that might interfere with PI staining.
-
Staining: Add PI staining solution (final concentration 50 µg/mL) to the cell suspension. Incubate in the dark for at least 30 minutes at room temperature or overnight at 4°C to ensure stoichiometric DNA staining.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Use appropriate software to generate a DNA content histogram. The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates the key steps in the experimental workflow for analyzing cell cycle distribution.
References
- 1. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Withaferin-A induces mitotic catastrophe and growth arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-epi-Withaferin A
This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 4-epi-Withaferin A. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination. As a compound with cytotoxic potential, this compound requires careful handling in a controlled laboratory environment.[1][2]
Hazard Identification and Classification
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[3]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[3]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[3]
While a specific LD50 is not provided for the 4-epi isomer, studies on Withaferin A indicate it is well-tolerated in mice at high oral doses, suggesting low acute systemic toxicity.[4][5] However, due to its cytotoxic nature, all handling should be performed with precautions to avoid direct contact and aerosol generation.[2]
Personal Protective Equipment (PPE) Requirements
Consistent and correct use of appropriate PPE is the most critical barrier to exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Specification | Purpose & Notes |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves. | The outer glove should be changed immediately upon contamination. Cuffs of the inner glove should be tucked under the gown sleeve.[6] |
| Body | Disposable, low-permeability gown with a closed front, long sleeves, and elastic or knit cuffs.[6][7] | Protects skin and personal clothing from contamination. Should be worn only in the designated preparation area.[6] |
| Eyes/Face | ANSI Z87.1-compliant safety goggles with side-shields or a full-face shield if there is a splash risk.[3][7] | Protects against splashes, dust, and aerosols.[8] |
| Respiratory | An N95-rated respirator or higher is required when handling the powder outside of a containment system or when aerosols may be generated.[6] | Prevents inhalation of the powdered compound.[6] A full-face respirator may be used if eye and face protection are also needed.[7] |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for safely managing this compound from receipt to disposal.
1. Engineering Controls and Designated Area
-
All work involving this compound, especially handling the solid form and preparing stock solutions, must be conducted in a designated controlled area.[6][9]
-
Use a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.[6]
-
The work surface should be covered with a plastic-lined absorbent pad to contain any spills.[6]
2. Handling the Solid Compound (Weighing)
-
Before handling, ensure all necessary PPE is correctly donned.
-
Conduct weighing within a fume hood or BSC to control airborne particles.
-
Use dedicated, labeled equipment (spatulas, weigh boats).
-
Handle the container carefully to avoid generating dust.
-
After weighing, carefully seal the primary container and decontaminate its exterior surface and all equipment used.
3. Preparing Solutions
-
Prepare solutions within the fume hood or BSC.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Avoid creating aerosols, which can occur when withdrawing needles from vials or expelling liquid from a syringe.[6]
-
Clearly label the resulting solution container with the chemical name, concentration, date, and "Cytotoxic Agent" warning.
4. Spill Management
-
Small Spills (<5 mL or 5 g): Gently cover the spill with absorbent pads. For powders, use damp cloths to avoid aerosolizing the dust.[6] Clean the area with a detergent solution, followed by alcohol.[3][6]
-
Large Spills (>5 mL or 5 g): Restrict access to the area immediately.[6] Wearing full PPE, including respiratory protection, cover the spill with absorbent material.[6] Work from the outside of the spill inward to clean. All cleanup materials are considered cytotoxic waste.
-
A comprehensive spill management plan should be in place and all personnel should be trained on the procedures.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and exposure to waste handlers.
-
Contaminated Materials: All items that come into contact with this compound, including gloves, gowns, absorbent pads, weigh boats, and pipette tips, are considered cytotoxic waste.[6][10]
-
Waste Containers: Place all contaminated solid waste into a designated, clearly labeled, leak-proof, and puncture-resistant container marked "Cytotoxic Waste for Incineration Only".[6]
-
Liquid Waste: Collect unused solutions and contaminated solvents in a labeled, sealed hazardous waste container.
-
Disposal Protocol: Dispose of all cytotoxic waste as hazardous waste according to institutional and local regulations. Do not mix with regular laboratory trash.[3][6]
Workflow for Safe Handling of this compound
Caption: Logical workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Withaferin A [a.osmarks.net]
- 3. This compound|1214886-27-7|MSDS [dcchemicals.com]
- 4. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 7. echemi.com [echemi.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
